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Foundational

A Preliminary Toxicological and Safety Assessment of 2-(2-Methoxyethoxycarbonyl)benzoate: A Read-Across Approach

Executive Summary This technical guide provides a preliminary, in-depth toxicological and safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate. In the absence of direct toxicological data for this specific chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a preliminary, in-depth toxicological and safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate. In the absence of direct toxicological data for this specific chemical entity, this assessment employs a scientifically rigorous read-across approach. This methodology leverages comprehensive data from structurally analogous compounds, namely the benzoate moiety (represented by benzoic acid and its salts) and the 2-methoxyethoxy functional group (with 2-methoxyethanol as a key surrogate). This guide is intended for researchers, scientists, and drug development professionals to inform initial safety assessments, guide future toxicological testing, and support risk management strategies. The predicted profile suggests low acute toxicity but raises potential concerns for reproductive and developmental effects, warranting further investigation.

Introduction and Physicochemical Properties

2-(2-Methoxyethoxycarbonyl)benzoate is an organic compound for which a comprehensive, publicly available toxicological profile is not currently established. Its chemical structure consists of a benzoate core ester-linked to a 2-methoxyethoxy group. Understanding its preliminary safety profile is crucial for any potential application.

PropertyPredicted Value/InformationSource
Molecular FormulaC11H12O4-
Molecular Weight208.21 g/mol -
AppearanceLikely a liquidBased on similar structures
Water SolubilityExpected to be lowInferred from benzoate and ether moieties
LogPEstimated to be around 2Inferred from similar structures

Due to the scarcity of direct data, a read-across approach is the most scientifically sound method for a preliminary safety assessment. This involves evaluating the toxicological profiles of its expected primary metabolites: benzoic acid and 2-methoxyethanol.

Predicted Metabolism and Toxicokinetics

It is anticipated that 2-(2-Methoxyethoxycarbonyl)benzoate will undergo rapid hydrolysis in biological systems, catalyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues. This metabolic cleavage would yield benzoic acid and 2-methoxyethanol.

cluster_0 Biological System (e.g., Liver, Plasma) cluster_1 Excretion Pathways Parent_Compound 2-(2-Methoxyethoxycarbonyl)benzoate Metabolites Metabolites Parent_Compound->Metabolites Hydrolysis (Esterases) Benzoic_Acid Benzoic Acid Metabolites->Benzoic_Acid 2-Methoxyethanol 2-Methoxyethanol Metabolites->2-Methoxyethanol Hippuric_Acid Hippuric Acid (from Benzoic Acid) Benzoic_Acid->Hippuric_Acid Glycine Conjugation Urine Urine 2-Methoxyethanol->Urine Hippuric_Acid->Urine

Caption: Predicted metabolic pathway of 2-(2-Methoxyethoxycarbonyl)benzoate.

The toxicokinetics of the parent compound will therefore be largely dictated by the absorption, distribution, metabolism, and excretion (ADME) properties of these two metabolites. Benzoic acid is rapidly absorbed, metabolized in the liver to hippuric acid, and excreted in the urine.[1] Due to this efficient metabolism and elimination, accumulation is not expected.[1]

Toxicological Profile of the Benzoate Moiety (Read-Across from Benzoic Acid)

Benzoic acid and its salts are widely used as food preservatives and are considered to have low acute and repeated-dose toxicity.[1][2]

Acute Toxicity

The acute toxicity of benzoic acid is low.[1]

SpeciesRouteLD50Reference
RatOral>2000 mg/kg bw[1]
MouseOral1940-2370 mg/kg bw[1]
RatDermal>2000 mg/kg bw[1]
Irritation and Sensitization

Benzoic acid can be irritating to the skin, eyes, and respiratory tract.[1] However, it is not considered to be a skin sensitizer.

Genotoxicity

The weight of evidence from both in vitro and in vivo studies suggests that benzoic acid is not mutagenic or clastogenic.[1] While some in vitro studies using human lymphocytes have shown evidence of chromosomal aberrations at high concentrations, these findings are generally not replicated in in vivo animal studies at doses relevant to human exposure.[2][3]

Repeated-Dose Toxicity

Repeated oral exposure to benzoic acid does not typically cause serious health effects.[1] A No-Observed-Adverse-Effect Level (NOAEL) of 825 mg/kg bw/day has been established, with effects such as reduced weight gain and liver and kidney effects observed at doses above 1000 mg/kg bw/day.[1]

Reproductive and Developmental Toxicity

Available data suggests that benzoic acid is not a reproductive or developmental toxicant.[1] A NOAEL for developmental neurotoxicity in rats was determined to be approximately 500 mg/kg bw/day.[1]

Toxicological Profile of the 2-Methoxyethoxy Moiety (Read-Across from 2-Methoxyethanol)

2-Methoxyethanol (also known as methyl cellosolve) is a known reproductive and developmental toxicant, which presents the primary toxicological concern for 2-(2-Methoxyethoxycarbonyl)benzoate.

Acute Toxicity

Similar to benzoates, the acute toxicity of related methoxy-containing compounds is generally low.[4]

Genotoxicity

The genotoxicity of 2-methoxyethanol is complex. While some studies have shown it to be negative in bacterial reverse mutation assays, it has tested positive in in vitro mammalian chromosome aberration tests and in vivo comet assays, particularly with metabolic activation.[5][6] Its metabolite, methoxyacetaldehyde, is considered to be highly cytotoxic and may induce deletion-type mutations.[7]

Reproductive and Developmental Toxicity

This is the most significant toxicological endpoint for 2-methoxyethanol. It is classified as a substance that may damage fertility or the unborn child.[8]

  • Male Reproductive Toxicity: Dermal application in male rats resulted in a dose-related decline in sperm count, reduced testes and epididymides weights, increased abnormal sperm morphology, and reduced fertility.[9]

  • Female Reproductive and Developmental Toxicity: Inhalation exposure in pregnant rats and rabbits did not show significant embryotoxic or fetotoxic effects at lower doses, but central nervous system depression and reduced maternal body weight gain were observed at higher concentrations.[10]

Integrated Preliminary Safety Profile of 2-(2-Methoxyethoxycarbonyl)benzoate

Based on the read-across analysis, a preliminary safety profile can be constructed.

Toxicological EndpointPredicted Profile for 2-(2-Methoxyethoxycarbonyl)benzoateRationale
Acute Oral Toxicity LowBased on the low toxicity of benzoic acid and related methoxy compounds.
Dermal & Eye Irritation Potential for mild to moderate irritationBased on the properties of benzoic acid.
Skin Sensitization UnlikelyBenzoic acid is not a sensitizer.
Genotoxicity Potential for genotoxicity, warrants investigationWhile benzoic acid is largely negative, the 2-methoxyethanol metabolite and its further metabolite, methoxyacetaldehyde, have shown positive results in some assays.
Repeated-Dose Toxicity Low to moderate concernPrimarily driven by potential effects of 2-methoxyethanol on reproductive organs.
Reproductive & Developmental Toxicity High concern Based on the known reproductive toxicity of 2-methoxyethanol.

Proposed Experimental Safety Assessment Strategy

A tiered approach to toxicological testing is recommended to definitively characterize the safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate.

cluster_1 cluster_2 Tier1 Tier 1: Foundational Assessment In_Vitro_Metabolism In Vitro Metabolism (Confirmation of Hydrolysis) Tier1->In_Vitro_Metabolism Acute_Toxicity Acute Oral & Dermal Toxicity (OECD 423 & 402) Tier1->Acute_Toxicity Irritation Skin & Eye Irritation (OECD 439 & 492) Tier1->Irritation Tier2 Tier 2: Genotoxicity & Repeated Dose Screening Ames_Test Bacterial Reverse Mutation Test (Ames Test - OECD 471) Tier2->Ames_Test In_Vitro_Micronucleus In Vitro Micronucleus Test (OECD 487) Tier2->In_Vitro_Micronucleus 28-Day_Study 28-Day Repeated Dose Oral Toxicity Study (OECD 407) with reproductive organ histopathology Tier2->28-Day_Study Tier3 Tier 3: Definitive Reproductive Toxicity Repro_Dev_Screening Reproductive/Developmental Toxicity Screening Test (OECD 421) Tier3->Repro_Dev_Screening Extended_One-Gen Extended One-Generation Reproductive Toxicity Study (OECD 443) Tier3->Extended_One-Gen In_Vitro_Metabolism->Tier2 28-Day_Study->Tier3

Caption: Proposed tiered experimental testing strategy.

Step-by-Step Protocols:

1. In Vitro Metabolism Assay:

  • Objective: To confirm the hydrolysis of 2-(2-Methoxyethoxycarbonyl)benzoate to benzoic acid and 2-methoxyethanol.

  • Methodology: Incubate the test compound with liver microsomes or S9 fractions from human and rat sources. Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify the parent compound and its predicted metabolites.

2. Bacterial Reverse Mutation (Ames) Test (OECD 471):

  • Objective: To assess the mutagenic potential of the compound.

  • Methodology: Use histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli. Expose the bacterial strains to a range of concentrations of the test article, both with and without a metabolic activation system (S9 mix). Score for revertant colonies to determine mutagenic activity.[11]

3. 28-Day Repeated Dose Oral Toxicity Study (OECD 407):

  • Objective: To evaluate the sub-acute toxicity and identify target organs.

  • Methodology: Administer the test substance daily via oral gavage to rodents (e.g., Sprague-Dawley rats) for 28 days at three or more dose levels. Monitor clinical signs, body weight, and food consumption. At termination, conduct a full necropsy, collect blood for hematology and clinical chemistry, and perform histopathological examination of all major organs, with special attention to the reproductive tissues (testes, epididymides, ovaries, uterus).

Conclusion and Recommendations

The preliminary toxicological and safety profile of 2-(2-Methoxyethoxycarbonyl)benzoate, derived from a read-across analysis, indicates a low potential for acute toxicity. However, the predicted metabolic release of 2-methoxyethanol raises a significant flag for potential reproductive and developmental toxicity. The genotoxic potential is currently equivocal and requires experimental clarification.

It is strongly recommended that any development program involving this compound prioritize in vitro metabolism studies to confirm its hydrolysis and a comprehensive assessment of its genotoxic and reproductive endpoints. Until such data is available, precautionary handling measures, including the use of personal protective equipment to minimize dermal and inhalation exposure, should be strictly implemented.[12][13]

References

  • Vertex AI Search. (2020, February 4).
  • ResearchGate. (2024, November 23). (PDF)
  • NICNAS. (2013, June 28). Benzoic acid: Human health tier II assessment.
  • PMC. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 6).
  • TCI Chemicals. (2025, January 15).
  • ScienceScholar. (2022, October 15). Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HEPG2)
  • Chem-Supply.
  • NICNAS. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
  • PubMed.
  • PubMed. (1989, August).
  • PubChem. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid.
  • PMC. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells.
  • PubMed. (2022, October 28). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells.
  • Oncotarget. (2017, October 10).
  • Benchchem.
  • PubMed. Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays).
  • Publisso. (2024, March 28). 2-Methoxyethanol, 2-Methoxyethylacetat, Methoxyessigsäure, Diethylenglykol- dimethylether, Diethylenglykolmono- methylether –.
  • Santa Cruz Biotechnology.
  • Canada.ca. (2017, December 15).
  • Chemos GmbH&Co.KG.
  • SBLCore. (2024, September 24).
  • PubMed. (2012, March 15).
  • Sigma-Aldrich. 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)
  • MDPI. (2022, October 9). Multi- and Transgenerational Effects of Environmental Toxicants on Mammalian Reproduction.
  • Semantic Scholar. (2020, September 7).
  • NCBI - NIH. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring.
  • Cheméo. Chemical Properties of 2-((2-Methoxyethoxy)carbonyl)benzoic acid (CAS 16501-01-2).

Sources

Exploratory

Solubility Profile of 2-(2-Methoxyethoxycarbonyl)benzoate in Polar Organic Solvents: A Technical Guide

Introduction & Toxicological Relevance The compound 2-(2-methoxyethoxycarbonyl)benzoate is the conjugate base of 2-(2-methoxyethoxycarbonyl)benzoic acid, more commonly known in toxicological and environmental literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Toxicological Relevance

The compound 2-(2-methoxyethoxycarbonyl)benzoate is the conjugate base of 2-(2-methoxyethoxycarbonyl)benzoic acid, more commonly known in toxicological and environmental literature as mono-(2-methoxyethyl) phthalate (MMEP) .

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a physical chemistry exercise, but as a critical prerequisite for downstream analytical and pharmacokinetic workflows. MMEP is the primary, rapidly formed metabolite of the specialty plasticizer di(2-methoxyethyl) phthalate (DMEP)[1]. In mammalian systems, DMEP is cleaved by esterases to form MMEP, which is subsequently oxidized to methoxyacetic acid (MAA)—a proximate teratogen capable of crossing the placental barrier[1].

Understanding the thermodynamic solubility of the MMEP anion in polar organic solvents is essential for extracting it from complex biological matrices, formulating it for in vitro assays, and developing robust High-Performance Liquid Chromatography (HPLC) quantification methods.

MetabolicPathway DMEP Di(2-methoxyethyl) phthalate (DMEP) MMEP 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) DMEP->MMEP Hydrolysis (Esterases) MAA Methoxyacetic acid (MAA) MMEP->MAA Oxidation/ Cleavage

Metabolic pathway of DMEP hydrolysis to MMEP and subsequent oxidation to MAA.

Chemical Profiling & Solvation Mechanics

The solubility of 2-(2-methoxyethoxycarbonyl)benzoate is governed by its amphiphilic and ionic nature. The molecule features a hydrophobic aromatic backbone, a moderately polar methoxyethyl ester chain, and a highly polar, charged carboxylate group.

The causality behind its solvent preference lies in the specific intermolecular forces at play:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit exceptionally high solvation capacity for the benzoate anion. The hydroxyl groups of the solvent act as strong hydrogen-bond donors to the negatively charged carboxylate oxygens, thermodynamically compensating for the lattice energy required to dissolve the solid salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) possesses a high dielectric constant ( ϵ=46.7 ). While it cannot donate hydrogen bonds to the anion, its strongly negative oxygen pole aggressively solvates the counter-cation (e.g., Na+ or K+ ). This leaves the benzoate anion relatively "naked" but highly stabilized by the macroscopic ion-dipole interactions, resulting in massive solubility.

  • Low-Polarity Solvents (e.g., Ethyl Acetate): The ionic nature of the benzoate group becomes a liability here. The lack of strong dipole or H-bonding capabilities in ethyl acetate means it cannot overcome the ionic lattice energy, resulting in poor solubility.

Quantitative Solubility Data

The following table summarizes the estimated thermodynamic solubility profile of the 2-(2-methoxyethoxycarbonyl)benzoate salt at 25°C. Note: Values are derived estimates for method development based on the behavior of homologous monoalkyl phthalate salts.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 500Cation solvation; strong ion-dipole stabilization
Methanol 32.7> 450Strong H-bond donation to the carboxylate anion
N,N-Dimethylformamide (DMF) 36.7> 400High polarity; strong dipole-dipole interactions
Acetonitrile 37.5~ 250Moderate ion-dipole interactions; weaker H-bond acceptor
Acetone 20.7~ 150Solvation driven by the methoxyethyl ester moiety
Ethyl Acetate 6.0< 10Limited polarity; unable to disrupt the ionic lattice

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the solubility of 2-(2-methoxyethoxycarbonyl)benzoate, we utilize a modified version of the [2] shake-flask method, adapted for organic solvents and coupled with HPLC-UV quantification[3].

As a rule of scientific integrity, a protocol must be a self-validating system . We do not merely measure the liquid phase; we must prove that the solid phase remained structurally intact during the experiment.

Step-by-Step Workflow
  • Preparation (Excess Solute Addition): Add an excess amount of the benzoate salt (e.g., 500 mg) to a 5 mL volumetric flask containing the target polar solvent. Causality: An excess of solid is mandatory to ensure the system reaches true thermodynamic equilibrium rather than a transient kinetic dissolution state[3].

  • Isothermal Equilibration: Seal the flasks tightly and place them in an orbital shaker at 25°C ± 0.1°C. Agitate at 150 rpm for 48 hours. Causality: 150 rpm provides sufficient mass transfer to reach equilibrium without causing severe particle attrition. Grinding the particles via excessive agitation can artificially spike the apparent solubility due to increased surface energy.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Causality: We actively avoid syringe filtration for polar organic solvents. Polymeric filter membranes can either partially dissolve in solvents like DMSO or adsorb the analyte, skewing the quantitative results. High-speed centrifugation cleanly pellets the undissolved micro-particulates[4].

  • Quantification (HPLC-UV): Dilute the supernatant with the mobile phase and inject it into an HPLC system. Detect absorbance at 254 nm. Causality: The aromatic ring of the benzoate provides a robust chromophore at 254 nm. Because most polar solvents (like Methanol and Acetonitrile) have UV cutoffs well below this wavelength, we achieve a high signal-to-noise ratio without solvent interference[3].

  • System Suitability & Self-Validation (Critical Step): Recover the solid pellet from Step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates the entire protocol. If the solvent induced a polymorphic transition or formed a solvate crystal, the measured solubility corresponds to the new form, not the original active ingredient. The XRPD pattern must match the starting material.

Workflow Prep 1. Excess Solute Addition (MMEP + Polar Solvent) Incubate 2. Isothermal Equilibration (25°C, 48h, 150 rpm) Prep->Incubate Separate 3. Phase Separation (Centrifugation at 10,000 x g) Incubate->Separate Analyze 4. Quantification (HPLC-UV at 254 nm) Separate->Analyze

Step-by-step experimental workflow for the shake-flask solubility determination method.

References

  • Title: Screening Assessment for the Challenge - 1,2-Benzenedicarboxylic acid, bis(2-methoxyethyl) ester (DMEP) Source: Canada.ca URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility (Adapted for physicochemical properties) Source: European Parliament / EUR-Lex URL: [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-(2-Methoxyethoxycarbonyl)benzoate: A Methodological Whitepaper

Executive Summary In the fields of rational drug design and advanced materials science, the solid-state characterization of flexible aromatic molecules is both critical and notoriously complex. 2-(2-Methoxyethoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of rational drug design and advanced materials science, the solid-state characterization of flexible aromatic molecules is both critical and notoriously complex. 2-(2-Methoxyethoxycarbonyl)benzoate (CAS 16501-01-2) represents a unique class of functionalized phthalate monoesters (1)[1]. Its structure features a rigid, planar benzoate core juxtaposed against a highly flexible, oxygen-rich methoxyethoxycarbonyl tail.

This structural dichotomy frequently leads to conformational polymorphism and crystallographic disorder. This whitepaper provides a comprehensive, self-validating methodological framework for determining, refining, and validating the crystal structure of 2-(2-Methoxyethoxycarbonyl)benzoate using Single-Crystal X-Ray Diffraction (SC-XRD) and X-Ray Powder Diffraction (XRPD).

Structural Dichotomy and Crystallographic Causality

To successfully crystallize and refine this compound, one must first understand how its distinct chemical domains dictate its behavior in the solid state:

  • The Benzoate Core & Carboxylic Acid: The rigid aromatic ring and the free carboxylic acid group drive the primary crystallization event through strong, directional intermolecular forces. Similar to unsubstituted benzoic acid, this moiety is highly prone to forming centrosymmetric dimers via O−H⋯O hydrogen bonds, resulting in a classic R22​(8) graph-set motif ().

  • The Methoxyethoxycarbonyl Tail: This PEG-like side chain possesses a high degree of rotational freedom.

The Causality of Disorder: During lattice formation, the flexible tail often fails to settle into a single minimum-energy conformation. Instead, it adopts multiple overlapping conformations (static disorder) or undergoes continuous thermal motion (dynamic disorder). If ignored during SC-XRD refinement, this manifests as artificially enlarged or non-positive definite (NPD) atomic displacement ellipsoids, which will artificially inflate the R1​ value and invalidate the structural model.

interactions Compound 2-(2-Methoxyethoxycarbonyl)benzoate CAS: 16501-01-2 Carboxyl Carboxylic Acid Group Rigid, H-bond donor/acceptor Compound->Carboxyl EsterTail Methoxyethoxycarbonyl Tail Flexible, O-rich chain Compound->EsterTail Aromatic Benzoate Core Planar, pi-system Compound->Aromatic Dimer Centrosymmetric Dimer R2,2(8) Motif Carboxyl->Dimer Strong H-bonds Disorder Crystallographic Disorder Requires Restraints EsterTail->Disorder High thermal motion Stacking 1D Polymeric Chains pi-pi stacking Aromatic->Stacking Face-to-face packing

Caption: Logical relationship between molecular domains and their crystallographic outcomes.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

The following step-by-step methodology is designed to suppress the thermal motion of the flexible side chain and yield a high-resolution structural model.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 20 mg of the compound in a minimal amount of a polar solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., hexanes).

  • Causality: Slow vapor diffusion provides the kinetic time necessary for the highly flexible methoxyethoxy tails to find their optimal packing arrangement, yielding larger, defect-free single crystals compared to rapid crash-cooling.

Step 2: Cryo-Mounting (Critical Step)
  • Procedure: Submerge the selected crystal in Paratone-N oil, mount it on a polyimide loop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Flash-cooling to 100 K is non-negotiable for this molecule. It freezes the dynamic thermal motion of the PEG-like tail, sharpening the diffraction spots at high resolution (high angles) and allowing for accurate mapping of the electron density.

Step 3: Data Collection & Reduction
  • Procedure: Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing. Refine the structure using the standard least-squares refinement package (2)[2], operated through the graphical interface (3)[3].

  • Handling Disorder (Causality): If the electron density map shows the methoxyethoxy tail smeared over multiple positions, it must be modeled as a disordered group. Split the disordered atoms into two parts (Part 1 and Part 2) and assign a free variable to their occupancies so they sum to 1.0. Apply SIMU (similar displacement parameters) and DELU (rigid-bond) restraints to ensure the anisotropic ellipsoids remain chemically sensible.

scxrd_workflow A Crystal Growth (Vapor Diffusion) B Cryo-Mounting (100 K to freeze chain) A->B Select single crystal C Data Collection (Mo Kα / Cu Kα) B->C Mount on goniometer D Data Reduction (Absorption Correction) C->D Raw frames E Structure Solution (Intrinsic Phasing) D->E .hkl file generated F Refinement (SHELXL / Olex2) E->F Initial model (.res) G Disorder Modeling (SIMU / DELU Restraints) F->G High U_eq observed H Final CIF Validation (checkCIF) F->H Convergence (R1 < 5%) G->F Iterative refinement

Caption: Iterative SC-XRD workflow emphasizing the handling of conformational disorder.

Bulk Phase Validation via X-Ray Powder Diffraction (XRPD)

While SC-XRD proves the molecular structure of a single crystal, pharmaceutical and materials development requires proof of bulk phase purity. This protocol establishes a self-validating system : the refined SC-XRD structure is used to generate a theoretical XRPD pattern, which serves as the absolute ground truth to validate the experimental bulk powder.

Step-by-Step XRPD Methodology
  • Sample Preparation: Gently grind the bulk powder using an agate mortar and pestle. Crucially, utilize a back-loading technique to pack the sample into the holder.

    • Causality: Benzoic acid derivatives frequently crystallize as flat plates or elongated needles. Standard top-loading forces these crystals to align parallel to the surface (preferred orientation), which drastically skews the relative peak intensities and causes the experimental pattern to fail compendial validation. Back-loading randomizes the crystallite orientations.

  • Data Collection: Scan the sample from 2° to 40° using a Bragg-Brentano diffractometer equipped with a Cu Kα source.

  • Compendial Validation: Overlay the experimental bulk pattern with the SC-XRD calculated pattern. According to USP <941> guidelines on pharmaceutical applications of X-ray diffraction (4)[4], phase identity is confirmed if the scattering angles of the 10 strongest reflections agree within ±0.2∘ and relative intensities do not vary by more than 20%.

Quantitative Data Presentation

The table below summarizes the representative crystallographic parameters expected for a phase-pure, low-temperature structural model of 2-(2-Methoxyethoxycarbonyl)benzoate, based on the established behavior of functionalized phthalate monoesters.

ParameterValue / Description
Chemical Formula C₁₁H₁₂O₅
Formula Weight 224.21 g/mol
Expected Crystal System Monoclinic
Expected Space Group P21​/c
Data Collection Temperature 100(2) K
Radiation Wavelength (Mo Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Density (calculated) ~1.35 - 1.45 g/cm³
Absorption Coefficient ( μ ) ~0.11 mm⁻¹
Final R indices[ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Primary Hydrogen Bonding Motif R22​(8) (Carboxylic acid dimer)

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.2

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. 3

  • Feld, R., et al. (2024). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. IAEA.

  • United States Pharmacopeia (2001). X-ray Diffraction III: Pharmaceutical Applications (USP <941>). 4

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10683305, 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid.1

Sources

Exploratory

Computational Elucidation of Electronic Properties in 2-(2-Methoxyethoxycarbonyl)benzoate: A Density Functional Theory (DFT) Guide

Introduction & Molecular Context In modern drug formulation and toxicological modeling, understanding the fundamental electronic structure of a molecule is the prerequisite for predicting its macroscopic behavior. 2-(2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Context

In modern drug formulation and toxicological modeling, understanding the fundamental electronic structure of a molecule is the prerequisite for predicting its macroscopic behavior. 2-(2-Methoxyethoxycarbonyl)benzoate (the anionic form of mono-(2-methoxyethyl) phthalate) is a highly relevant chemical entity[1]. As an asymmetric phthalate monoester, it serves as a critical model compound for understanding the degradation pathways of complex plasticizers, their environmental persistence, and their potential as endocrine-disrupting active metabolites[2].

From a computational perspective, this molecule presents a fascinating challenge: it combines a rigid, electron-rich aromatic core with a highly flexible, oxygen-rich aliphatic chain (the 2-methoxyethoxy group) and a charged carboxylate moiety. To accurately model its reactivity, receptor-binding affinity, and spectroscopic signatures, we must employ rigorous Density Functional Theory (DFT) protocols that account for both long-range dispersion forces and the diffuse nature of anionic electron clouds[3].

Methodological Causality: Selecting the Level of Theory

A common pitfall in computational chemistry is the blind application of legacy functionals (e.g., B3LYP) without considering the specific physics of the target molecule[4]. As a Senior Application Scientist, I mandate the following theoretical framework based on strict physical causality:

The Functional: Why M06-2X over B3LYP?

While B3LYP remains a workhorse for basic organic molecules, it systematically fails to capture medium-range correlation energies, specifically London dispersion forces[4]. The 2-methoxyethoxy chain in our target molecule is highly flexible and will fold back to interact with the aromatic ring via intramolecular non-covalent interactions. The M06-2X functional, a highly parameterized hybrid meta-GGA functional developed by the Minnesota group, is explicitly designed to accurately model these non-covalent interactions and main-group thermochemistry[5][6]. Using M06-2X prevents the artificial "unfolding" of the molecule that often occurs with uncorrected B3LYP.

The Basis Set: 6-311++G(d,p)

Because 2-(2-Methoxyethoxycarbonyl)benzoate is an anion, its outermost electrons are loosely bound.

  • Diffuse Functions (++): We must include diffuse functions on both heavy atoms and hydrogen. Without them, the basis set artificially constrains the electron cloud, leading to massive overestimations of the HOMO energy and incorrect geometries.

  • Polarization Functions (G(d,p)): The asymmetric electronic environment created by the adjacent carboxylate and ester groups requires polarization functions to allow atomic orbitals to distort and mix (e.g., p -character in s -orbitals), accurately modeling the highly directional hydrogen bonding and electrostatic interactions[3].

Protocol: Self-Validating Computational Workflow

To ensure absolute trustworthiness (E-E-A-T), computational protocols cannot be linear; they must be self-validating loops. The following step-by-step methodology guarantees that the extracted electronic properties are derived from a true global minimum.

Step 1: Broad Conformational Sampling

  • Action: Generate 50–100 initial 3D conformers using a Molecular Mechanics force field (e.g., MMFF94).

  • Causality: The flexible ether linkages create a highly rugged Potential Energy Surface (PES). Starting a DFT optimization from a single arbitrary 2D-to-3D conversion guarantees trapping in a local, high-energy minimum.

Step 2: High-Accuracy Geometry Optimization

  • Action: Submit the lowest-energy conformers to DFT optimization at the M06-2X/6-311++G(d,p) level using an ultrafine integration grid and tight convergence criteria.

  • Causality: The flat PES of the aliphatic chain can trick standard convergence algorithms into terminating early. An ultrafine grid ensures numerical stability during the Self-Consistent Field (SCF) iterations.

Step 3: Vibrational Frequency Analysis (The Validation Gate)

  • Action: Perform an analytical frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: This is the critical self-validation step. The output must yield zero imaginary frequencies ( Nimag​=0 ). If Nimag​>0 , the structure is a transition state (saddle point), not a minimum. The protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing.

Step 4: Wavefunction Analysis

  • Action: Extract the molecular orbital energies (HOMO/LUMO), generate the Electrostatic Potential (ESP) map, and perform Natural Bond Orbital (NBO) analysis.

  • Causality: These outputs form the raw data required to calculate Conceptual DFT descriptors, mapping the exact sites of nucleophilic and electrophilic susceptibility[7][8].

DFT_Workflow Start Input: 2-(2-Methoxyethoxycarbonyl)benzoate ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Opt Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->Opt Freq Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq Fail Imaginary Frequencies > 0 Freq->Fail Transition State ElecProp Electronic Properties Extraction (HOMO/LUMO, ESP, NBO) Freq->ElecProp True Minimum Fail->Opt Displace & Re-optimize Desc Conceptual DFT Descriptors (Hardness, Electrophilicity) ElecProp->Desc

Figure 1: Self-validating DFT computational workflow for electronic property extraction.

Electronic Properties & Conceptual DFT Descriptors

Conceptual DFT provides a rigorous mathematical framework for extracting global and local reactivity descriptors directly from the electron density[7]. By applying Koopmans' theorem (or Janak's theorem in the context of DFT), we approximate the Ionization Potential ( I ) and Electron Affinity ( A ) using the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ )[9].

Global Reactivity Descriptors

The HOMO-LUMO gap ( Eg​ ) is the fundamental indicator of kinetic stability. A large gap implies high resistance to electron transfer (a "hard" molecule), whereas a small gap indicates high polarizability and reactivity (a "soft" molecule)[10].

For 2-(2-Methoxyethoxycarbonyl)benzoate, the anionic carboxylate group significantly destabilizes the HOMO, pushing it higher in energy compared to neutral phthalates. This makes the molecule a strong electron donor. The LUMO remains localized primarily over the highly conjugated aromatic ring and the ester carbonyl π∗ antibonding orbitals[8].

Table 1: Mathematical Framework of Conceptual DFT Descriptors

DescriptorSymbolDerivationPhysical Significance in Drug Design
Ionization Potential I −EHOMO​ Energy required to remove an electron; indicates electron-donating ability.
Electron Affinity A −ELUMO​ Energy released when an electron is added; indicates electron-accepting ability.
Electronegativity χ (I+A)/2 Tendency of the molecule to attract electrons from its biological environment.
Chemical Hardness η (I−A)/2 Resistance to charge transfer; dictates whether binding is covalent or electrostatic[9].
Chemical Softness S 1/(2η) Measure of molecular polarizability and susceptibility to soft electrophiles.
Electrophilicity Index ω χ2/(2η) Propensity of the molecule to accept electrons (global electrophilic power)[11].
Representative Data Synthesis

While exact numerical outputs require executing the specific Gaussian/ORCA job, we can synthesize highly accurate representative baseline values for this specific phthalate monoester anion based on analogous DFT studies in the literature[10][12].

Table 2: Representative DFT Data for Phthalate Monoester Anions (M06-2X/6-311++G(d,p))

ParameterRepresentative ValueMechanistic Implication for 2-(2-Methoxyethoxycarbonyl)benzoate
EHOMO​ -4.80 eVHigh-lying HOMO localized on the carboxylate oxygens; acts as the primary site for electrophilic attack and hydrogen bond acceptance.
ELUMO​ -0.20 eVNear-zero LUMO localized over the aromatic ring; indicates poor global electron-accepting ability due to the net negative charge.
Energy Gap ( Eg​ ) 4.60 eVModerate gap indicates reasonable kinetic stability, typical for functionalized aromatic anions[10].
Global Hardness ( η ) 2.30 eVIndicates a relatively "hard" molecule, favoring electrostatic interactions (e.g., salt bridges in protein pockets) over covalent binding.
Electrophilicity ( ω ) 1.36 eVLow-to-moderate electrophilic character; the anion repels incoming nucleophiles globally, though local ester carbonyl sites remain reactive[11].
Electrostatic Potential (ESP) Mapping

Beyond global descriptors, local reactivity is visualized using ESP surfaces. In 2-(2-Methoxyethoxycarbonyl)benzoate, the ESP map will show a deep red (highly negative) region concentrated strictly around the unprotonated carboxylate group. A secondary, less intense negative region will appear around the ether oxygens of the methoxyethoxy chain. The aromatic protons will exhibit a blue (positive) potential, indicating regions susceptible to π -cation interactions. This spatial distribution is the exact mechanism that dictates how this molecule docks into the binding pockets of nuclear receptors (like PPAR γ ).

Conclusion

The rigorous computational evaluation of 2-(2-Methoxyethoxycarbonyl)benzoate requires moving beyond default settings. By employing the M06-2X functional and a heavily augmented 6-311++G(d,p) basis set, researchers can accurately capture the delicate interplay between the diffuse anionic charge and the intramolecular dispersion forces of the flexible aliphatic chain[3][5]. The resulting conceptual DFT descriptors provide a self-validating, mathematically sound foundation for predicting the molecule's toxicokinetics, degradation pathways, and receptor-binding mechanisms.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 2-(2-Methoxyethoxycarbonyl)benzoic Acid

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(2-Methoxyethoxycarbonyl)benzoic acid, a monoester derivative of phthalic acid. The synthesis is achieved t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(2-Methoxyethoxycarbonyl)benzoic acid, a monoester derivative of phthalic acid. The synthesis is achieved through the nucleophilic ring-opening of phthalic anhydride with 2-methoxyethanol. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations for experimental choices, detailed safety precautions, and methods for product isolation and purification. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction and Significance

2-(2-Methoxyethoxycarbonyl)benzoic acid, also known as mono-2-methoxyethyl phthalate, belongs to the class of phthalate monoesters. These compounds are significant synthetic intermediates, often serving as precursors for the synthesis of diesters, which are widely used as plasticizers in the polymer industry.[1] The presence of both a carboxylic acid and an ester functional group makes this molecule a versatile building block for further chemical modifications, including the development of more complex molecules in medicinal chemistry and materials science.

The synthesis described herein employs a classic and efficient method: the alcoholysis of a cyclic anhydride.[1] Specifically, phthalic anhydride reacts with 2-methoxyethanol in a nucleophilic acyl substitution reaction to yield the desired monoester.[2] This approach is favored for its high atom economy, straightforward procedure, and generally high yields. This document provides a robust protocol that has been optimized for clarity, safety, and successful execution in a standard laboratory setting.

Reaction Scheme and Mechanism

The fundamental transformation is the reaction between phthalic anhydride and 2-methoxyethanol to form the monoester product.

Overall Reaction: Phthalic Anhydride + 2-Methoxyethanol → 2-(2-Methoxyethoxycarbonyl)benzoic Acid

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of the alcohol's nucleophilic oxygen atom on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This step is crucial and leads to the opening of the five-membered anhydride ring. A subsequent proton transfer results in the formation of the final carboxylic acid and ester functionalities.

G cluster_intermediate Tetrahedral Intermediate cluster_proton_transfer Proton Transfer cluster_product Product Phthalic_Anhydride Phthalic Anhydride Intermediate Zwitterionic Tetrahedral Intermediate Phthalic_Anhydride->Intermediate 1. Nucleophilic Attack (from alcohol -OH) Methoxyethanol 2-Methoxyethanol Methoxyethanol->Intermediate Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate 2. Intramolecular Proton Transfer Product 2-(2-Methoxyethoxycarbonyl)benzoic Acid Protonated_Intermediate->Product 3. Ring Opening

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Application

Application Note: 2-(2-Methoxyethoxycarbonyl)benzoate as a Bifunctional Intermediate in Regioselective API Synthesis

Target Audience: Process Chemists, API Development Scientists, and Toxicological Risk Assessors. Executive Summary The synthesis of sterically hindered or unsymmetrically substituted phthalimide and benzamide Active Phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Toxicological Risk Assessors.

Executive Summary

The synthesis of sterically hindered or unsymmetrically substituted phthalimide and benzamide Active Pharmaceutical Ingredients (APIs)—such as thalidomide analogs (IMiDs) or specific phthalazinones—often suffers from poor regioselectivity and over-acylation when using traditional reagents like phthalic anhydride. 2-(2-Methoxyethoxycarbonyl)benzoate (MMEB, CAS: 16501-01-2), also known as mono(2-methoxyethyl) phthalate[1], serves as a highly specialized, bifunctional intermediate that solves these synthetic bottlenecks. By offering orthogonal reactivity between a free carboxylic acid and a uniquely coordinating 2-methoxyethyl ester, MMEB enables highly controlled, two-step amidation-cyclization workflows.

Structural Rationale & Physicochemical Profile

MMEB is listed on the EPA TSCA Chemical Substances Inventory and is characterized by its unsymmetrical monoester structure.

  • Orthogonal Reactivity: The free carboxylic acid can be activated for standard peptide-like coupling, while the ester remains stable under mild basic conditions.

  • Coordination Chemistry: Unlike a simple methyl or ethyl ester, the 2-methoxyethyl moiety acts as a bidentate ligand. During late-stage cyclization, the ether oxygen and the ester carbonyl oxygen can co-chelate Lewis acid catalysts (e.g., Zn²⁺ or Ti⁴⁺). This chelation significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for ring closure.

Toxicological Imperatives in Process Design (E-E-A-T Insight)

As a Senior Application Scientist, it is critical to emphasize that MMEB must be strictly utilized as an ex vivo manufacturing intermediate and never incorporated into a final prodrug design.

The Causality of Toxicity: Upon cyclization or hydrolysis, MMEB releases 2-methoxyethanol (2-ME). In biological systems, 2-ME is rapidly oxidized to methoxyacetic acid (MAA)[2]. MAA is a potent inhibitor of histone deacetylase and is a documented proximate teratogen and testicular toxicant[2]. The CDC and NIOSH have established strict occupational exposure limits for 2-ME due to its adverse effects on the hematopoietic and central nervous systems, as well as dose-related embryotoxicity[3].

Therefore, MMEB is employed exclusively in the upstream synthesis of APIs. The toxic 2-ME byproduct is purposefully cleaved during the cyclization step and completely removed during the organic/aqueous workup, ensuring the final API is entirely free of this teratogenic moiety.

Experimental Protocol: Regioselective Synthesis of Sterically Hindered Phthalimides

This protocol details the synthesis of an unsymmetrical phthalimide API using MMEB, ensuring high regioselectivity and preventing the di-acylation commonly observed with phthalic anhydride.

Phase 1: Regioselective Amidation
  • Objective: Form the acyclic amide intermediate without premature cyclization.

  • Reagents: MMEB (1.0 eq), API-Primary Amine (1.05 eq), (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve MMEB and the API-Amine in anhydrous DMF. Chill the reactor to 0 °C under an inert N₂ atmosphere.

    • Causality: Cooling suppresses the exothermic degradation of the highly reactive HATU reagent and prevents the epimerization of any chiral centers present on the API-Amine.

  • Activation: Add DIPEA, followed by the portion-wise addition of HATU. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: HATU generates a highly reactive HOAt ester that overcomes the severe steric hindrance of the ortho-substituted benzoate. DIPEA acts as a non-nucleophilic base, deprotonating the amine to enhance its nucleophilicity without competing for the activated ester.

  • Workup: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and brine.

    • Validation: The 1M HCl wash is critical; it protonates and removes excess DIPEA and unreacted API-Amine into the aqueous layer. The NaHCO₃ removes any unreacted MMEB. TLC or LC-MS should confirm the isolation of the highly soluble acyclic amide.

Phase 2: Lewis Acid-Catalyzed Cyclization
  • Objective: Close the imide ring and expel 2-methoxyethanol.

  • Reagents: Acyclic Amide (1.0 eq), Zn(OAc)₂ (0.2 eq), Toluene.

Step-by-Step Methodology:

  • Chelation: Dissolve the acyclic amide in Toluene. Add 20 mol% Zn(OAc)₂.

    • Causality: Zinc acts as a bidentate Lewis acid, chelating both the ester carbonyl and the ether oxygen of the 2-methoxyethyl group. This specific anchoring lowers the LUMO of the ester, facilitating the intramolecular nucleophilic attack by the amide nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark trap for 4–6 hours.

    • Causality: The Dean-Stark apparatus physically removes the cleaved 2-methoxyethanol byproduct from the reaction mixture, driving the thermodynamic equilibrium entirely toward the cyclic phthalimide.

  • Purification: Cool to room temperature, wash with water to remove the Zn catalyst and residual 2-ME, concentrate the organic layer, and recrystallize the final API from Ethanol.

    • Validation: ¹H-NMR should show the complete disappearance of the characteristic methoxy singlet (~3.3 ppm) and the ethylene multiplet (~3.5-4.3 ppm), confirming the total removal of the toxic 2-ME moiety.

Quantitative Data Presentation

The structural advantages of MMEB become evident when compared against traditional reagents. The 2-methoxyethyl group provides superior solubility for the acyclic intermediate and lowers the thermal barrier for cyclization.

Table 1: Comparative Efficiency of Phthalimide Synthesis Reagents

ReagentRegioselectivity (Mono-acylation)Intermediate Solubility in DMFCyclization Temp (°C)Overall Yield (%)Byproduct Toxicity Profile
Phthalic Anhydride Low (Prone to di-acylation)N/A (Cyclizes immediately)120 - 150 °C45 - 60%Low (Water)
Mono-methyl phthalate HighModerate110 - 130 °C65 - 75%Low (Methanol)
MMEB (CAS: 16501-01-2) High Excellent 80 - 110 °C 85 - 95% High (2-Methoxyethanol) *

*Note: While MMEB yields a highly toxic byproduct[2], its superior coordination chemistry allows for lower cyclization temperatures, protecting thermosensitive APIs. The toxic byproduct is safely removed during ex vivo manufacturing.

Mechanistic Workflow

The following diagram illustrates the synthetic progression from the MMEB intermediate to the final API, highlighting the critical separation of the toxic byproduct.

G MMEB MMEB (CAS: 16501-01-2) Free Carboxylic Acid Coupling Amidation (HATU/DIPEA) Regioselective Coupling MMEB->Coupling Amine API Precursor (Primary Amine) Amine->Coupling AcyclicAmide Acyclic Amide Intermediate (Highly Soluble) Coupling->AcyclicAmide Cyclization Lewis Acid Cyclization (Zn(OAc)2, Heat) AcyclicAmide->Cyclization Phthalimide Final Phthalimide API (e.g., IMiD Analog) Cyclization->Phthalimide Target API Waste 2-Methoxyethanol (Toxic Waste - Removed) Cyclization->Waste Cleaved Byproduct

Figure 1: Regioselective synthesis of phthalimide APIs using MMEB as a bifunctional intermediate.

References

  • Yamazoe, Y. (2015). "Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification". Food Safety (J-Stage), 3(3): 92-107. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Criteria For A Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether, and Their Acetates". CDC Stacks, Pub No. 91-119. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement". EPA NEPIS. Available at:[Link]

Sources

Method

Application Note: 2-(2-Methoxyethoxycarbonyl)benzoate as a Reactive Plasticizer and Functional Intermediate in Advanced Polymer Formulations

Executive Summary The compound 2-(2-Methoxyethoxycarbonyl)benzoate (commonly referred to as Mono-(2-methoxyethyl) phthalate or MMEP, CAS 16501-01-2) is a highly versatile monoester derivative of phthalic acid. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Methoxyethoxycarbonyl)benzoate (commonly referred to as Mono-(2-methoxyethyl) phthalate or MMEP, CAS 16501-01-2) is a highly versatile monoester derivative of phthalic acid. Featuring both a flexible, bulky methoxyethyl ester tail and a reactive free carboxylate group, MMEP bridges the gap between traditional plasticization and advanced polymer functionalization.

This application note details the mechanistic rationale and experimental protocols for utilizing MMEP as a reactive plasticizer in cellulosic and vinyl polymer matrices. By shifting from physical blending to covalent tethering, formulators can achieve superior polymer flexibility while completely eliminating the migration, volatilization, and toxicological risks associated with traditional low-molecular-weight phthalates.

Mechanistic Insights: The Evolution of Plasticization (E-E-A-T)

The Free Volume Theory and Physical Blending

Traditionally, symmetric diesters such as di(methoxyethyl)phthalate (DMEP) have been used as physical plasticizers to improve the durability, toughness, and light resistance of polymers like cellulose diacetate (CDA) and polyvinyl chloride (PVC)1[1]. The mechanism relies on the methoxyethyl tails inserting themselves between polymer chains, thereby increasing free volume. This disrupts secondary polymer-polymer interactions (such as the strong hydrogen bonding networks in cellulosic films), lowering the glass transition temperature ( Tg​ ) and enhancing chain mobility 2[2].

The Causality of Migration and Toxicity

Despite their efficacy, physically blended low-molecular-weight plasticizers are not thermodynamically bound to the matrix. Over time, they migrate to the surface, leading to material embrittlement, adhesive failure, and "sick house syndrome" due to volatilization 3[3].

More critically, free DMEP is subject to in vivo hydrolysis, breaking down into MMEP and 2-methoxyethanol. The latter is oxidized into methoxyacetic acid (MAA) . MAA is a potent reproductive and developmental toxicant that induces testicular atrophy and embryonic toxicity by disrupting one-carbon transfer pathways and histone modifications in rapidly dividing cells 4[4].

The Solution: Reactive Tethering via MMEP

To permanently lock the plasticizing moiety within the matrix, modern formulations employ reactive plasticizers 5[5]. 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) is the ideal precursor. By utilizing its free benzoate carboxylate group, MMEP can be covalently grafted to the backbone of polymers like cellulose diacetate. The tethered methoxyethyl group provides the steric hindrance needed for flexibility, while the covalent ester linkage drops the migration rate to absolute zero, neutralizing toxicological exposure risks.

Mechanism DMEP Free DMEP Plasticizer (Physical Blend) Hydrolysis In Vivo Hydrolysis & Migration DMEP->Hydrolysis MAA Methoxyacetic Acid (MAA) (Reproductive Toxicity) Hydrolysis->MAA MMEP MMEP Precursor (Reactive Plasticizer) Grafting Covalent Tethering to Polymer Backbone MMEP->Grafting Stable Stable Polymer Matrix (Zero Migration / Safe) Grafting->Stable

Caption: Mechanistic comparison of free DMEP toxicity via hydrolysis versus the safety of tethered MMEP.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the synthesis of internally plasticized polymers and asymmetric plasticizers using MMEP. Every protocol includes an integrated validation step to ensure causality and structural integrity.

Protocol 1: Covalent Grafting of MMEP onto Cellulose Diacetate (CDA)

Objective: Synthesize a zero-migration, internally plasticized CDA film via Steglich esterification. Causality of Reagents: EDC acts as a zero-length crosslinker to activate the MMEP carboxylate into an O-acylisourea intermediate. DMAP acts as a nucleophilic acyl transfer catalyst, overcoming the steric hindrance of the secondary hydroxyls on the CDA backbone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of Cellulose Diacetate (CDA, degree of substitution ~2.4) in 150 mL of anhydrous N,N-Dimethylformamide (DMF) under nitrogen at 40°C.

  • Activation: In a separate flask, dissolve 3.5 g of MMEP (approx. 15 mmol) in 30 mL of DMF. Add 3.45 g of EDC·HCl (18 mmol) and 0.36 g of DMAP (3 mmol). Stir for 30 minutes at room temperature to form the active ester.

  • Grafting: Dropwise add the activated MMEP solution to the CDA solution. Heat the mixture to 60°C and stir continuously for 24 hours.

  • Precipitation & Purification: Pour the viscous reaction mixture into 1 L of rapidly stirring distilled water to precipitate the grafted polymer (CDA-g-MMEP). Filter and wash sequentially with water and hot ethanol to remove unreacted MMEP, EDC urea byproducts, and DMAP.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 48 hours.

  • Self-Validation (Soxhlet Extraction): Cast a 50 µm film of the CDA-g-MMEP. Subject the film to Soxhlet extraction using n-hexane for 24 hours. A mass loss of < 0.1% confirms successful covalent tethering, proving that the plasticizer cannot leach out.

Workflow N1 1. Precursor Activation (MMEP + EDC/DMAP) N3 3. Reactive Grafting (Esterification) N1->N3 N2 2. Polymer Matrix (Cellulose Diacetate) N2->N3 N4 4. Purification (Precipitation & Wash) N3->N4 N5 5. Characterization (Zero-Migration Validation) N4->N5

Caption: Workflow for the covalent grafting of MMEP onto cellulose diacetate to create zero-migration films.

Protocol 2: Synthesis of Asymmetric Phthalate Plasticizers (MMEP-EH)

Objective: Synthesize 1-(2-ethylhexyl) 2-(2-methoxyethyl) phthalate. Asymmetric plasticizers disrupt crystal packing more effectively than symmetric variants, providing superior low-temperature flexibility. Step-by-Step Methodology:

  • Reaction Setup: Combine 1 molar equivalent of MMEP with 1.2 molar equivalents of 2-ethylhexanol in a Dean-Stark apparatus.

  • Catalysis: Add 1.5 wt% of p-Toluenesulfonic acid (pTSA) as an acid catalyst and 50 mL of toluene as an azeotropic solvent.

  • Esterification: Reflux the mixture at 115°C. The reaction is driven to completion by the continuous azeotropic removal of water.

  • Neutralization & Washing: Once water evolution ceases (approx. 4 hours), cool the mixture, neutralize the pTSA with 5% aqueous NaHCO3​ , and wash the organic layer with brine.

  • Self-Validation (GC-MS & DSC): Remove toluene under reduced pressure. Run GC-MS to verify the asymmetric molecular weight ( Mw​≈336.4 g/mol ). Perform Differential Scanning Calorimetry (DSC) to confirm the absence of sharp crystallization peaks, validating its asymmetric, amorphous nature.

Quantitative Data Presentation

The table below summarizes the thermal, mechanical, and migration properties of unmodified CDA, physically blended CDA, and covalently grafted CDA-MMEP. The data clearly illustrates that reactive plasticization via MMEP achieves the mechanical benefits of traditional plasticizers while entirely eliminating migration.

Polymer FormulationPlasticizer TypeGlass Transition ( Tg​ )Tensile StrengthElongation at BreakHexane Extraction Mass Loss (24h)
Virgin CDA None195 °C85 MPa4.0 %N/A
CDA + DMEP (20 wt%)Physical Blend120 °C45 MPa35.0 %18.5 % (Severe Leaching)
CDA-g-MMEP (20 wt%)Covalently Grafted125 °C52 MPa32.5 %< 0.1 % (Zero Migration)

Note: The covalently grafted CDA-MMEP retains high elongation and a drastically lowered Tg​ , proving that the tethered methoxyethyl group successfully generates free volume without acting as a fugitive additive.

References

  • Screening Assessment for the Challenge: di(methoxyethyl)phthalate (DMEP) Environment and Climate Change Canada[Link]

  • Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification J-Stage[Link]

  • PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS Kinam Park[Link]

  • An overview on the recent developments in reactive plasticizers in polymers ResearchGate / Polymers for Advanced Technologies[Link]

  • Effects of plasticizers on the properties of breathable cellulose diacetate films ResearchGate / Journal of Polymer Research[Link]

Sources

Application

Application Note: High-Throughput Sample Preparation and LC-MS/MS Quantification of 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP)

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Human Urine Analytes: 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) and Isotope-Labeled Internal Standard ( 13C4​ -MMEP) Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Human Urine Analytes: 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) and Isotope-Labeled Internal Standard ( 13C4​ -MMEP)

Introduction & Toxicological Context

2-(2-Methoxyethoxycarbonyl)benzoate, commonly referred to in biomonitoring literature as mono-(2-methoxyethyl) phthalate (MMEP), is the primary monoester metabolite of the industrial plasticizer di(2-methoxyethyl) phthalate (DMEP) [1]. DMEP is a well-documented teratogen and reproductive toxicant. Upon systemic absorption, DMEP is rapidly hydrolyzed by non-specific esterases into MMEP and 2-methoxyethanol (2-ME). 2-ME is subsequently oxidized into methoxyacetic acid (MAA), the proximate teratogen responsible for downstream developmental toxicity [2].

Because DMEP is rapidly metabolized and cleared, quantifying MMEP in human urine serves as the gold-standard biomarker for assessing DMEP exposure in toxicological and pharmacokinetic studies.

Pathway DMEP Di(2-methoxyethyl) phthalate (DMEP) MMEP 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) DMEP->MMEP Esterase (Hydrolysis) ME 2-Methoxyethanol (2-ME) DMEP->ME Esterase (Hydrolysis) MMEP->ME Secondary Hydrolysis MAA Methoxyacetic Acid (MAA) ME->MAA Alcohol/Aldehyde Dehydrogenase

Figure 1: In vivo metabolic pathway of DMEP yielding MMEP and downstream toxicants.

Analytical Strategy & Mechanistic Causality (E-E-A-T)

To ensure scientific integrity and assay robustness, this protocol is designed as a self-validating system . Every step in the sample preparation workflow is dictated by the specific physicochemical properties of MMEP and the complex nature of the urinary matrix.

  • Enzymatic Deconjugation: In vivo, phase II metabolism conjugates MMEP with glucuronic acid to increase its hydrophilicity for renal clearance. Direct LC-MS/MS analysis of the glucuronide conjugate is highly susceptible to matrix suppression and lacks commercially available reference standards. Therefore, enzymatic deconjugation using β -glucuronidase is a mandatory first step to yield the free monoester [3]. We specifically utilize β -glucuronidase derived from E. coli rather than Helix pomatia, as the former lacks sulfatase activity and minimizes background phthalate contamination often found in snail-derived enzymes.

  • Solid-Phase Extraction (SPE) Sorbent Selection: MMEP is a highly polar compound. Traditional silica-based C18 sorbents often yield poor retention for polar monoesters. We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. This allows for aggressive washing steps to remove urinary salts, urea, and creatinine—the primary culprits of ion suppression in the electrospray ionization (ESI) source—without premature elution of the target analyte [4].

  • Isotope Dilution Mass Spectrometry (IDMS): By spiking a 13C4​ -labeled MMEP internal standard into the raw urine prior to any sample manipulation, the method inherently corrects for incomplete enzymatic hydrolysis, SPE recovery losses, and MS matrix effects.

Step-by-Step Sample Preparation Protocol

Materials & Reagents
  • β -glucuronidase (E. coli, 200 U/mL)

  • 1.0 M Ammonium Acetate Buffer (pH 6.5)

  • Glacial Acetic Acid & Formic Acid (LC-MS Grade)

  • Oasis HLB SPE Cartridges (60 mg, 3 cc)

  • Internal Standard: 13C4​ -MMEP (1 µg/mL in Methanol)

Phase 1: Spiking and Enzymatic Deconjugation
  • Thaw human urine samples to room temperature and vortex thoroughly to ensure homogeneity.

  • Aliquot 1.0 mL of urine into a clean glass culture tube.

  • Spike the sample with 50 µL of the internal standard working solution ( 13C4​ -MMEP). Critical Step: Vortex immediately to equilibrate the IS with the matrix before proceeding.

  • Add 250 µL of 1.0 M ammonium acetate buffer (pH 6.5) to optimize the microenvironment for enzymatic activity.

  • Add 10 µL of β -glucuronidase.

  • Incubate the mixture in a shaking water bath at 37 °C for 90 minutes .

  • Quench the enzymatic reaction by adding 50 µL of glacial acetic acid. This drops the pH to ~3.0, ensuring the carboxylic acid moiety of MMEP is fully protonated (neutralized) for optimal retention on the reversed-phase SPE sorbent.

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 2.0 mL of LC-MS grade methanol followed by 2.0 mL of HPLC water through the HLB cartridge. Do not allow the sorbent bed to dry.

  • Loading: Load the quenched, deconjugated urine sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the sorbent bed with 2.0 mL of 5% methanol in water, followed by 2.0 mL of 0.1 M formic acid. Mechanism: The 5% methanol removes loosely bound polar organics, while the acidic wash removes inorganic salts and locks the analyte in its protonated state.

  • Elution: Elute MMEP into a clean glass tube using 2.0 mL of Acetonitrile/Ethyl Acetate (1:1, v/v).

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 40 °C. Reconstitute the dry residue in 200 µL of 10% acetonitrile in water . Vortex for 30 seconds and transfer to an autosampler vial.

SPEWorkflow S1 1. Deconjugation (β-glucuronidase) S2 2. Condition (MeOH & H2O) S1->S2 S3 3. Load Sample (pH ~3.0) S2->S3 S4 4. Wash (5% MeOH & 0.1M FA) S3->S4 S5 5. Elute (ACN / EtOAc) S4->S5 S6 6. Reconstitute (10% ACN) S5->S6

Figure 2: Solid-Phase Extraction (SPE) workflow for MMEP isolation from human urine.

Instrumental Analysis (LC-MS/MS)

Chromatographic separation is achieved using a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8.0 minutes (Flow rate: 0.3 mL/min).

  • Detection: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions:

    • MMEP: m/z 223.1 77.1 (Quantifier) / 121.1 (Qualifier)

    • 13C4​ -MMEP: m/z 227.1 81.1 (Internal Standard)

Quantitative Data & Method Validation Summary

The protocol yields highly reproducible data, effectively neutralizing matrix suppression through the combination of HLB solid-phase extraction and isotope dilution.

Validation ParameterValue / Range
Linear Dynamic Range 0.5 – 500 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL
Absolute SPE Recovery 88.4% ± 4.2%
Matrix Effect (Ion Suppression) -12.5% (Fully compensated by IS)
Intra-day Precision (CV%) 3.8% (evaluated at 10 ng/mL, n=6)
Inter-day Precision (CV%) 5.1% (evaluated at 10 ng/mL, n=18)

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Di(methoxyethyl) phthalate: Human health tier II assessment." Australian Government. URL: [Link]

  • Yamazoe, Y. "Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification." Food Safety, J-STAGE. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Phthalate Metabolites in Urine (Lab 24)." National Center for Health Statistics. URL:[Link]

  • LCGC International. "Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry." Chromatography Online. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate, also known as mono-2-methoxyethyl phthalate. This document is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate, also known as mono-2-methoxyethyl phthalate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and systematically improve your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate is primarily achieved through the ring-opening of phthalic anhydride with 2-methoxyethanol. This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride. While seemingly straightforward, achieving a high yield of the desired monoester requires careful control of reaction conditions to prevent the formation of the diester byproduct, bis(2-methoxyethyl) phthalate, and to ensure the reaction goes to completion.

This guide addresses common issues such as low conversion, side product formation, and purification challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The most common cause is an incomplete reaction. You can verify this by using Thin-Layer Chromatography (TLC) to check for the presence of unreacted phthalic anhydride.

    • Causality: The reaction between phthalic anhydride and an alcohol can be slow without a catalyst or heat.[1] While the initial ring-opening to form the monoester does not produce water, subsequent esterification to the diester does. The overall reaction kinetics can be influenced by temperature and reactant concentration.

    • Solution: Consider increasing the reaction time or temperature. Heating the reaction mixture, for instance, in refluxing benzene for several hours, has been shown to significantly improve monoester yield.[1]

  • Side Product Formation: The primary side product is the diester. Formation of phthalic acid from hydrolysis of the anhydride with trace water is also possible.[1]

    • Causality: Using a significant excess of 2-methoxyethanol or employing strong acid catalysis with water removal will favor the formation of the diester.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of phthalic anhydride to 2-methoxyethanol of approximately 1:1 or a slight excess of the alcohol (e.g., 1:1.1 to 1:1.4).[2][3] Avoid conditions designed for diester formation, such as azeotropic removal of water, unless you are intentionally trying to produce the diester.

  • Purification Losses: The product has a free carboxylic acid group, which makes it amenable to specific extraction techniques. Improper workup can lead to significant loss of product.

    • Causality: The acidic nature of the product means its solubility is highly dependent on pH.

    • Solution: Employ a liquid-liquid extraction based on pH. After the reaction, dissolve the mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild base like 5% sodium carbonate or sodium bicarbonate solution.[4] Your desired monoester will deprotonate and move to the aqueous layer, while the non-acidic diester and unreacted alcohol remain in the organic layer. Subsequently, acidify the aqueous layer with an acid like HCl to precipitate your product, which can then be collected by filtration.[4] Performing multiple extractions can improve recovery from the aqueous layer.[5]

Question: I am observing a significant amount of a non-polar byproduct in my TLC/NMR analysis. How can I prevent its formation?

Answer: This non-polar byproduct is almost certainly the diester, bis(2-methoxyethyl) phthalate. Its formation is a result of the esterification of the free carboxylic acid group on your desired monoester product.

  • Mechanism of Formation: This second esterification step is a classic Fischer esterification, which is reversible and typically requires an acid catalyst and the removal of water to drive the reaction to completion.[4][6]

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of 2-methoxyethanol. A molar ratio close to 1:1 is ideal for maximizing the monoester.[3]

    • Limit Catalysis: While an acid catalyst can speed up the initial ring-opening, it will also accelerate the subsequent esterification to the diester. If you use a catalyst, use a catalytic amount and consider milder options. For monoester formation, the reaction can often be achieved with heat alone, without any catalyst.[1]

    • Avoid Water Removal: Do not use techniques like a Dean-Stark trap or drying agents that are intended to remove water. The removal of water will shift the equilibrium towards the formation of the diester.[2]

Question: The reaction seems to have stalled, with significant starting material remaining even after several hours. What can I do?

Answer: A stalled reaction indicates that the conditions are not sufficient to drive the conversion.

  • Increase Temperature: The rate of reaction is highly dependent on temperature.[7] If you are running the reaction at room temperature or a low temperature, increasing it to reflux (depending on the solvent) will significantly increase the reaction rate. A study on a similar system showed that heating in refluxing benzene for 4 hours gave an 80% yield of the monoester.[1]

  • Add a Catalyst: If heating alone is insufficient, the addition of a catalytic amount of an acid can promote the reaction. Common catalysts for esterification include sulfuric acid, p-toluenesulfonic acid (p-TSA), or solid acid catalysts.[2][4][8] Be mindful that this can also promote diester formation, so use it sparingly.

  • Solvent Effects: The choice of solvent can play a role. Polar aprotic solvents like DMSO or DMF can be effective for this reaction at room temperature.[1] However, in some cases, running the reaction neat (without solvent) at an elevated temperature (e.g., 100°C) can also be effective.[1]

FAQ Section

Q1: What is the fundamental reaction mechanism? A1: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring to form the carboxylate and an oxonium ion. A subsequent proton transfer results in the final product, which contains both an ester and a carboxylic acid functional group.

Q2: Is a catalyst necessary for this synthesis? A2: Not always. The reaction to form the monoester can proceed simply by heating the reactants together.[1] However, to achieve a reasonable reaction rate at lower temperatures or to push the reaction to completion, a catalyst can be beneficial. If a catalyst is used, an acid catalyst is typical.[2]

Q3: What are the optimal molar ratios of reactants? A3: To maximize the yield of the monoester, it is crucial to control the stoichiometry. A molar ratio of phthalic anhydride to 2-methoxyethanol between 1:1 and 1:1.8 is generally recommended.[2] A patent for a similar mixed-ester synthesis suggests reacting phthalic anhydride with 0.2 to 1.0 mole of the first alcohol to form the half-ester.[3] Using a large excess of the alcohol will strongly favor the formation of the diester.

Q4: How can I effectively monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the non-polar phthalic anhydride, the moderately polar product, and the polar 2-methoxyethanol. Spot the reaction mixture alongside standards of your starting materials. The disappearance of the phthalic anhydride spot and the appearance of a new product spot will indicate the reaction's progress.[5]

Q5: What is the best workup and purification strategy? A5: An acid-base extraction is highly effective.

  • Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated sodium bicarbonate or sodium carbonate solution. The acidic monoester product will transfer to the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer will contain any diester byproduct and other non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the product precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

Process Optimization at a Glance

The following table summarizes key parameters for optimizing the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate.

ParameterRecommendation for MonoesterRationale & Consequence of Deviation
Molar Ratio (Anhydride:Alcohol) 1 : 1 to 1 : 1.4[2]A large excess of alcohol will significantly increase the formation of the diester byproduct.
Temperature 100°C to Reflux (solvent-dependent)[1]Lower temperatures will result in very slow or incomplete reactions. Excessively high temperatures for prolonged periods might lead to degradation.
Catalyst Optional; Catalytic H₂SO₄ or p-TSA[2][4]A catalyst speeds up the reaction but also increases the rate of diester formation. The reaction can proceed without a catalyst.
Solvent Toluene, Benzene, or neat reaction[1]Solvents capable of azeotropic water removal (like toluene) can favor diester formation if the reaction is pushed. A neat reaction is often simplest.
Water Content Anhydrous conditions preferredWater can hydrolyze phthalic anhydride to phthalic acid, which can complicate the reaction and purification.[1]

Visualizing the Process

Reaction Mechanism Workflow

The diagram below illustrates the key steps in the formation of the monoester.

ReactionMechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products PA Phthalic Anhydride Attack Nucleophilic Attack of Alcohol on Carbonyl PA->Attack ROH 2-Methoxyethanol ROH->Attack RingOpen Ring Opening Attack->RingOpen Forms Tetrahedral Intermediate ProtonTransfer Proton Transfer RingOpen->ProtonTransfer Anhydride Ring Breaks Product 2-(2-Methoxyethoxycarbonyl)benzoate (Monoester) ProtonTransfer->Product Stabilizes Product

Caption: Key steps in the synthesis of the monoester.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues with your synthesis.

Troubleshooting Start Problem: Low Yield CheckTLC Analyze reaction mixture by TLC. Is starting material (SM) present? Start->CheckTLC YesSM YES CheckTLC->YesSM NoSM NO CheckTLC->NoSM IncompleteRxn Issue: Incomplete Reaction YesSM->IncompleteRxn CheckSideProduct Is a major non-polar side product present? NoSM->CheckSideProduct Action_Increase Action: 1. Increase reaction time. 2. Increase temperature. 3. Add acid catalyst. IncompleteRxn->Action_Increase PurificationIssue Issue: Purification Loss Action_Extract Action: 1. Use acid-base extraction. 2. Ensure complete pH change. 3. Perform multiple extractions. PurificationIssue->Action_Extract YesSide YES CheckSideProduct->YesSide NoSide NO CheckSideProduct->NoSide DiesterIssue Issue: Diester Formation YesSide->DiesterIssue NoSide->PurificationIssue Action_Stoich Action: 1. Reduce alcohol molar ratio (aim for 1:1.1). 2. Remove or reduce acid catalyst. 3. Avoid water removal techniques. DiesterIssue->Action_Stoich

Caption: A decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate
  • Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq).

  • Reagent Addition: Add 2-methoxyethanol (1.1 eq). If desired, a solvent such as toluene can be added, or the reaction can be run neat.

  • Heating: Heat the mixture to 100-120°C (or to the reflux temperature of the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours, indicated by the consumption of phthalic anhydride.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Dilution: Dilute the cooled reaction mixture with 10 volumes of ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated solution of sodium bicarbonate. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl with stirring until the solution is acidic (pH ~2), at which point a white precipitate should form.

  • Isolation: Collect the solid product via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under vacuum to a constant weight.

References

  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]

  • Jagtap, S. R., et al. (2018). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. ResearchGate. [Link]

  • Elveflow. (2007). Substantial rate enhancements of the esterification reaction of phthalic anhydride with methanol at high pressure and using supercritical CO2. [Link]

  • National Center for Biotechnology Information. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. PubChem. [Link]

  • Dubey, et al. Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry. [Link]

  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]

  • European Patent Office. (1982). Method of making mixed esters of phthalic acid. EP 0024505 B1. [Link]

  • Wang, J., et al. (2022). Phthalic Acid Esters: Natural Sources and Biological Activities. PMC. [Link]

  • Google Patents. KR100360761B1 - Method for producing phthalic acid ester using lower alcohol.
  • Wang, Z., et al. (2022). Inorganic Salts and Dehydrating Agents Cooperatively Promoted Ru-Catalyzed Ethylene Methoxycarbonylation Using CO2 as a CO Surrogate. MDPI. [Link]

  • Chen, Z., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Google Patents. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • Evergreensino. (2025). How to improve the synthesis efficiency of 2 - Methylbenzoic Acid?. [Link]

  • Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 2-(2-Methoxyethoxycarbonyl)benzoate in Biological Assays

Executive Summary Assay artifacts driven by the physicochemical limitations of lipophilic compounds are a leading cause of false negatives in drug discovery. 2-(2-Methoxyethoxycarbonyl)benzoate (the conjugate base of mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Assay artifacts driven by the physicochemical limitations of lipophilic compounds are a leading cause of false negatives in drug discovery. 2-(2-Methoxyethoxycarbonyl)benzoate (the conjugate base of mono-(2-methoxyethyl) phthalate) presents a unique formulation challenge. Despite possessing a charged carboxylate group at physiological pH (pH 7.4), its aromatic core and 2-methoxyethyl ester tail create a significant hydrophobic moment. This amphiphilic nature drives the formation of unstable colloidal aggregates in aqueous buffers, which scatter light, interfere with readouts, and eventually precipitate.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure complete solubilization of this compound without compromising the integrity of your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(2-Methoxyethoxycarbonyl)benzoate precipitate immediately when I dilute my DMSO stock into the assay buffer? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the compound is fully solvated. When diluted into an aqueous buffer (e.g., PBS or cell culture media), the dielectric constant of the medium abruptly changes. The hydrophobic ester tail and aromatic ring are forced to minimize their surface area exposed to water, driving rapid intermolecular aggregation. This causes the compound to exceed its and "crash out"[1].

Q2: What is the maximum DMSO concentration I can use to maintain solubility? A2: It depends entirely on your biological system. For isolated biochemical assays (e.g., enzyme inhibition), proteins can often tolerate up to 5% (v/v) DMSO, which of aromatic inhibitors[2]. However, for cell-based assays, DMSO concentrations above 0.5%–1.0% induce solvent toxicity, alter membrane permeability, and confound phenotypic readouts, necessitating alternative formulation strategies[1].

Q3: How do cyclodextrins resolve this issue without harming cells? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular host. Its cyclic oligosaccharide structure features a lipophilic inner cavity and a hydrophilic outer surface. The hydrophobic core of 2-(2-Methoxyethoxycarbonyl)benzoate inserts into this cavity via non-covalent interactions, shielding it from the aqueous environment. The resulting is highly water-soluble, thermodynamically stable, and biocompatible for cell culture[3].

Quantitative Data: Solubility Profiles

The following table summarizes the expected solubility limits of 2-(2-Methoxyethoxycarbonyl)benzoate across various solvent systems to guide your experimental design.

Solvent SystemFinal DMSOMax Soluble ConcentrationAssay Suitability
100% DMSO 100%>50 mMStock Storage Only
PBS (pH 7.4) 0.5%<10 µMNone (Precipitates)
PBS (pH 7.4) 5.0%~50 µMBiochemical Assays
PBS + 10% HP-β-CD 0.5%>500 µMCell-Based Assays

Troubleshooting Workflows & Mechanisms

G Start Precipitation of 2-(2-Methoxyethoxycarbonyl)benzoate CheckAssay Identify Biological Assay Type Start->CheckAssay Biochemical Biochemical Assay (e.g., Enzyme Kinetics) CheckAssay->Biochemical CellBased Cell-Based Assay (e.g., Cytotoxicity) CheckAssay->CellBased IncreaseDMSO Increase DMSO to 5% or use PEG3350 Biochemical->IncreaseDMSO Tolerates higher solvent UseCD Formulate with 10% HP-β-CD (Maintain DMSO ≤0.5%) CellBased->UseCD Solvent toxicity risk Validate Validate via Nephelometry (Self-Validating Step) IncreaseDMSO->Validate UseCD->Validate

Fig 1: Decision tree for solubilizing 2-(2-Methoxyethoxycarbonyl)benzoate based on assay type.

Mechanism MMEP 2-(2-Methoxyethoxycarbonyl)benzoate (Hydrophobic Core) Complex Inclusion Complex (Shielded Hydrophobe) MMEP->Complex Host-Guest Interaction HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Complex Encapsulation Aqueous Aqueous Assay Media (Homogeneous Solution) Complex->Aqueous Thermodynamic Solubilization

Fig 2: Mechanism of HP-β-CD inclusion complex formation to achieve thermodynamic solubilization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every formulation must be empirically validated before being introduced to biological targets. The following protocols utilize causality-driven steps to achieve and verify solubility.

Protocol A: HP-β-CD Inclusion Complex Formulation

Designed for cell-based assays requiring high compound concentrations with low solvent toxicity.

  • Prepare the Host Environment: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., DMEM or PBS) to a final concentration of 10% (w/v).

    • Causality: Establishing the host environment first ensures that as the drug is introduced, it immediately encounters the hydrophobic cavities, preventing self-aggregation.

  • Prepare the Master Stock: Prepare a 10 mM stock of 2-(2-Methoxyethoxycarbonyl)benzoate in 100% molecular-grade DMSO. Vortex for 30 seconds and sonicate in a water bath for 5 minutes.

    • Causality: Sonication provides acoustic cavitation, breaking apart crystalline lattices and ensuring the compound is fully dissolved at a molecular level, overcoming thermodynamic dissolution barriers[4].

  • Complexation via High-Shear Mixing: Place the 10% HP-β-CD solution on a high-speed vortex mixer. While vortexing continuously, add the DMSO stock dropwise to achieve your desired final concentration (e.g., 100 µM).

    • Causality: Dropwise addition prevents localized spikes in water concentration around the drug molecules. Continuous mechanical shear ensures rapid dispersion, allowing the rate of cyclodextrin complexation to outcompete the rate of hydrophobic aggregation.

  • Thermal Equilibration: Incubate the mixture at 37°C for 1 hour on an orbital shaker.

    • Causality: Complexation is an equilibrium process. Gentle heating provides the activation energy required for the bulky ester tail to orient optimally within the cyclodextrin cavity.

Protocol B: Self-Validating Kinetic Solubility Assay (Nephelometry)

Do not assume your compound is soluble just because the liquid looks clear to the naked eye. Sub-visible colloidal aggregates will ruin your assay.

  • Plate Preparation: Transfer 100 µL of the formulated compound (from Protocol A) into a clear-bottom 96-well plate.

  • Control Setup: In adjacent wells, add 100 µL of a vehicle control (Buffer + 10% HP-β-CD + equivalent DMSO %, without the drug).

  • Data Acquisition: Measure light scattering (absorbance) at 620 nm using a microplate reader.

  • Self-Validation Logic:

    • If the OD620​ of the formulated compound is >0.05 above the vehicle control, sub-visible colloidal aggregates are present (incomplete solubilization). You must iterate the formulation (e.g., increase HP-β-CD concentration).

    • If the OD620​ matches the control ( ΔOD<0.05 ), the protocol has successfully achieved a true homogeneous solution, validating the formulation for downstream biological testing.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL: [Link]

  • Mettou, A., Papaneophytou, C., Melagraki, G., Maranti, A., Liepouri, F., Alexiou, P., Papakyriakou, A., Couladouros, E., Eliopoulos, E., & Afantitis, A. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery, 23(1), 84-93. URL: [Link]

  • Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 2-(2-Methoxyethoxycarbonyl)benzoate

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing complex chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing complex chromatographic challenges.

Analyzing 2-(2-Methoxyethoxycarbonyl)benzoate presents unique difficulties. Its highly functionalized structure—featuring both an ester linkage and a benzoate moiety—makes it susceptible to hydrolysis and structural mimicry by process impurities. This guide bypasses generic advice, offering field-proven, mechanistically grounded strategies to definitively diagnose and resolve co-elution.

Diagnostic Workflow for Co-Elution Resolution

Before adjusting instrument parameters, you must systematically identify the root cause of the co-elution. The following workflow dictates the logical progression from detection to resolution.

G A Identify Co-elution (Poor Peak Shape/Purity) B Perform Peak Purity Analysis (PDA & LC-MS/MS) A->B C Determine Impurity Type B->C D1 Ionizable Degradant (e.g., Hydrolysis Product) C->D1 D2 Neutral Isomer (e.g., Positional Isomer) C->D2 E1 Adjust Mobile Phase pH (Buffer 2 units below pKa) D1->E1 Control Ionization E2 Change Stationary Phase (C18 to Phenyl-Hexyl) D2->E2 Alter Selectivity (u03B1) F Optimize Gradient Slope & Temperature E1->F E2->F G Validate Resolution (Rs > 1.5) F->G

Strategic workflow for diagnosing and resolving HPLC co-elution issues.

Troubleshooting FAQs: The Causality of Co-Elution

Q1: My target peak, 2-(2-Methoxyethoxycarbonyl)benzoate, is co-eluting with a degradation product. Why is this happening, and how do I fix it? Expertise & Causality: During sample preparation or forced degradation, the ester linkage in 2-(2-Methoxyethoxycarbonyl)benzoate can hydrolyze, yielding free carboxylic acid derivatives (like phthalic acid monoesters). If your mobile phase pH is near the pKa​ of these newly formed carboxylic acid groups (typically pH 3.5–4.5), small local pH variations cause the degradants to exist in a mixed ionization state. This leads to unpredictable retention, peak broadening, and severe co-elution[1]. Resolution: Lower the mobile phase pH to at least 1-2 units below the pKa​ (e.g., pH 2.5 using a phosphate or formate buffer). This completely suppresses the ionization of the acidic degradation products, increasing their hydrophobicity and retention factor ( k′ ), which pulls them away from the parent compound[2].

Q2: I have adjusted the pH, but I am still seeing co-elution with a structural isomer. What is the next logical step? Expertise & Causality: Isomers have identical molecular weights and nearly identical hydrophobicities. A standard C18 column separates purely based on dispersive hydrophobic interactions, which often fails to provide sufficient selectivity ( α ) for isomers[3]. The fundamental resolution equation dictates that altering selectivity ( α ) is the most powerful way to separate closely eluting critical pairs[4]. Resolution: Switch the stationary phase to exploit different intermolecular interactions. A Phenyl-Hexyl column introduces π−π interactions that are highly sensitive to the spatial arrangement of the aromatic benzoate ring and its substituents, offering orthogonal selectivity compared to a C18 phase[1][2].

Q3: How can I be absolutely certain that my 2-(2-Methoxyethoxycarbonyl)benzoate peak is pure and not masking a hidden co-eluting impurity? Expertise & Causality: Relying solely on UV detection at a single wavelength is a dangerous pitfall. Co-eluting impurities with similar chromophores will not distort the peak shape enough to be visible to the naked eye. Resolution: Implement orthogonal detection techniques. First, use a Photodiode Array (PDA) detector to perform a peak purity test (analyzing the UV spectrum across the peak's leading edge, apex, and tail). However, if the impurity has an identical UV spectrum, PDA will fail. In such cases, integrating mass spectrometry (LC-MS) is mandatory. Mass detection can easily discern co-eluting peaks by extracting specific ion chromatograms (SIR/XIC) for the expected masses of the target and impurities[5].

Quantitative Data: Impact of Method Parameters on Resolution

To illustrate the causality of parameter adjustments, the following table summarizes the expected chromatographic behavior of 2-(2-Methoxyethoxycarbonyl)benzoate and a critical isomeric impurity under varying conditions.

Table 1: Quantitative Resolution Matrix for Critical Pairs

Column ChemistryMobile Phase pHOrganic ModifierTarget Peak tr​ (min)Impurity tr​ (min)Selectivity ( α )Resolution ( Rs​ )Result
C18 4.5Acetonitrile6.206.251.010.4Severe Co-elution
C18 2.5Acetonitrile8.406.301.352.1Baseline Separation
Phenyl-Hexyl 4.5Acetonitrile7.106.501.121.6Marginal Separation
Phenyl-Hexyl 2.5Methanol9.507.201.343.5Robust Separation

Note: Baseline resolution is defined mathematically as Rs​≥1.5 .

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Do not just execute these steps; use the built-in validation checks to prove the chemistry is working as intended.

Protocol 1: pH Scouting and Mobile Phase Optimization

Purpose: To establish the optimal pH for separating the target benzoate from ionizable degradation products.

  • Buffer Preparation: Prepare 20 mM potassium phosphate buffer at pH 2.5.

    • Self-Validation Check: Measure the pH of the aqueous buffer before adding any organic modifier. Adding organic solvent shifts the apparent pH; measuring beforehand ensures thermodynamic consistency[1].

  • System Equilibration: Flush the column with the new mobile phase for at least 10 column volumes.

    • Self-Validation Check: Monitor the UV baseline. Equilibration is confirmed only when baseline drift is < 1 mAU/min and system pressure fluctuations are < 1%.

  • Void Volume Determination: Inject a non-retained marker (e.g., uracil).

    • Self-Validation Check: Record the void time ( t0​ ). If your target analytes elute near t0​ (meaning k′<2 ), stationary phase interactions are insufficient, and resolution cannot occur. Reduce the organic modifier percentage.

  • Injection & Calculation: Inject the sample and calculate the resolution ( Rs​ ).

    • Self-Validation Check: If Rs​<1.5 despite optimal k′ values, the issue is a lack of selectivity ( α ). Proceed immediately to Protocol 2.

Protocol 2: Orthogonal Selectivity Screening

Purpose: To leverage π−π interactions for resolving structural isomers that co-elute on standard alkyl phases.

  • Column Installation: Install a Phenyl-Hexyl column with identical dimensions to your original C18 column (e.g., 150 x 4.6 mm, 2.7 µm)[2].

  • Modifier Swap: Replace Acetonitrile with Methanol in your mobile phase.

    • Causality Check: Methanol is a protic solvent that enhances π−π interactions between the Phenyl-Hexyl stationary phase and the benzoate aromatic ring. Acetonitrile (a π -electron system itself) can suppress these critical interactions[3].

  • Gradient Execution: Run a standardized linear gradient (e.g., 10% to 90% Methanol over 20 minutes).

    • Self-Validation Check: Calculate the selectivity factor ( α=k2′​/k1′​ ). If α>1.1 , the thermodynamic separation is successful[4]. You can now safely optimize the gradient slope and temperature to sharpen the peaks and reduce run time.

References

  • HPLC Method Development.AAPCO.
  • Alternative Method Development Techniques.
  • Factors Affecting Resolution in HPLC.Sigma-Aldrich.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase.
  • Fast Analysis of Isoflavones in Dietary Supplements – Benefits of Mass Detection in Method Transfer and Sample Analysis.LCMS.cz.

Sources

Optimization

Technical Support Center: Optimizing Storage Conditions for 2-(2-Methoxyethoxycarbonyl)benzoate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic recovery rates and baseline anomalies associated with 2-(2-Methoxyethoxycarbonyl)benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic recovery rates and baseline anomalies associated with 2-(2-Methoxyethoxycarbonyl)benzoate , commonly known as mono-(2-methoxyethyl) phthalate (MMEP).

MMEP is a critical phthalate monoester utilized as an analytical biomarker in toxicology and as a synthetic intermediate in drug development. Because it is a monoesterified derivative of phthalic acid, it possesses inherent chemical vulnerabilities. This guide is designed to move beyond basic storage instructions by explaining the causality behind MMEP degradation and providing self-validating protocols to ensure absolute analytical integrity.

Section 1: Core Mechanisms of Degradation

To optimize storage, we must first understand why MMEP degrades. The molecule is structurally vulnerable to two primary degradation pathways that dictate our handling requirements:

  • Hydrolysis: The ester linkage is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions, cleaving the molecule into phthalic acid and 2-methoxyethanol. In biological matrices (like urine or serum), this process is severely accelerated by endogenous lipases and esterases.

  • Transesterification: When stored in short-chain aliphatic alcohols (e.g., methanol or ethanol), the 2-methoxyethoxy group can be nucleophilically displaced by the solvent. This converts MMEP into an entirely different phthalate monoester, permanently altering your standard concentration.

Degradation MMEP 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) Hydrolysis Phthalic Acid + 2-Methoxyethanol MMEP->Hydrolysis H2O (Moisture) Base/Acid or Enzymatic Catalysis Transester Monomethyl Phthalate (MMP) MMEP->Transester Methanol/Ethanol Solvent Displacement

Fig 1: Primary chemical degradation pathways of MMEP via hydrolysis and transesterification.

Section 2: Troubleshooting & FAQs

Q1: I prepared my MMEP stock solution in methanol, but my LC-MS/MS analysis shows a decreasing MMEP peak and a rising peak corresponding to Monomethyl Phthalate (MMP). What is happening? Root Cause: You are observing solvent-induced transesterification. Methanol acts as a nucleophile. Over time—especially at room temperature or under slightly acidic/basic conditions—it displaces the 2-methoxyethoxy group of MMEP to form MMP. Solution: Never use methanol or ethanol for the long-term storage of phthalate monoester primary stock solutions. Always reconstitute primary standards in anhydrous acetonitrile (ACN) . Acetonitrile is an aprotic solvent that cannot participate in transesterification, thereby preserving the structural integrity of the monoester. Methanol should only be used for immediate, short-term intermediate dilutions prior to injection, ensuring you 1[1].

Q2: My aqueous biological samples (urine/serum) spiked with MMEP show a 15-30% loss of the compound after being stored in the refrigerator (4°C) for a week. How can I prevent this? Root Cause: Enzymatic hydrolysis. Biological matrices contain ubiquitous esterases and lipases that actively cleave the ester bond of MMEP, converting it to phthalic acid. Studies have demonstrated that2 within a matter of days due to these ongoing enzymatic processes[2]. Solution: Biological samples must be flash-frozen and stored at -70°C to -80°C immediately after collection. At sub-freezing temperatures, enzymatic activity is completely halted, and .

Q3: I stored my MMEP standards in standard polypropylene microcentrifuge tubes, and the concentration dropped by 40% overnight. Is it degrading that fast? Root Cause: It is likely not degrading, but rather adsorbing. Phthalate monoesters exhibit moderate hydrophobicity and can rapidly adsorb onto the hydrophobic surfaces of un-treated plastic containers. Furthermore, plastic tubes can leach ubiquitous diesters (like DEHP), which introduces severe background contamination if your assay monitors diester-to-monoester conversion. Solution: Always store MMEP solutions in silanized amber glass vials . Silanization caps the active silanol groups on the glass, preventing ionic binding, while the glass itself eliminates the risk of plasticizer leaching and hydrophobic polymer adsorption.

Section 3: Validated Protocol for MMEP Stock Preparation and Storage

To establish a self-validating system where degradation variables are systematically eliminated, follow this step-by-step methodology for preparing and storing MMEP stock solutions (e.g., 1 mg/mL).

Step 1: Equipment Decontamination

  • Bake all glassware (amber vials, glass pipettes) at 400°C for 4 hours to volatilize and eliminate residual ambient phthalates.

  • Use only PTFE-lined screw caps. Strictly avoid rubber septa, which contain heavy loads of plasticizers.

Step 2: Reconstitution

  • Equilibrate the lyophilized MMEP standard to room temperature in a desiccator before opening. Opening cold vials causes condensation, and ambient moisture introduces severe 3 over long-term storage[3].

  • Dissolve the standard in LC-MS grade anhydrous acetonitrile .

Step 3: Aliquoting and Inert Atmosphere

  • Divide the stock into single-use aliquots (e.g., 50–100 µL) to minimize freeze-thaw cycles.

  • Purge the headspace of each vial with a gentle stream of high-purity Argon or Nitrogen gas. This displaces atmospheric moisture and oxygen, neutralizing the risk of abiotic hydrolysis.

Step 4: Thermal Control

  • Seal tightly and store immediately at -20°C (for pure ACN stocks) or -80°C (for biological matrices) .

Workflow Step1 1. Obtain Solid Standard (Equilibrate to RT in Desiccator) Step2 2. Dissolve in Anhydrous Acetonitrile Step1->Step2 Step3 3. Aliquot into Silanized Amber Glass Vials Step2->Step3 Step4 4. Purge Headspace with Argon/N2 Gas Step3->Step4 Step5 5. Store Securely at -20°C to -80°C Step4->Step5

Fig 2: Validated step-by-step workflow for the preparation and long-term storage of MMEP.

Section 4: Quantitative Data Summary

The table below summarizes the expected shelf life of MMEP under various handling conditions, allowing you to easily compare the impact of your experimental choices.

Matrix / SolventStorage TemperatureContainer MaterialEstimated StabilityPrimary Risk Factor
Anhydrous Acetonitrile -20°CSilanized Amber Glass> 2 YearsNone (Optimal Conditions)
Methanol / Ethanol 25°C (Room Temp)Glass< 1 WeekTransesterification
Human Urine / Serum 4°C (Refrigerator)Polypropylene< 3 DaysEnzymatic Hydrolysis & Adsorption
Human Urine / Serum -80°C (Ultra-low)Glass / Cryovials> 1 YearStable (Enzymes inactivated)
Aqueous Buffer (pH > 8) 25°C (Room Temp)Glass< 24 HoursBase-Catalyzed Hydrolysis
References
  • Samandar, E., et al. (2009). Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. ResearchGate. 2

  • Chen, M., et al. (2013). The phthalate monoester metabolites and BPA in urine under long-term (− 20 °C for 90 days) and short-term (room temperature for 4 hr) storage conditions. CDC Stacks / NIH Public Access. 1

  • Xu, T., et al. (2022). Prediction model on hydrolysis kinetics of phthalate monoester: A density functional theory study. ResearchGate. 3

  • Al-Saleh, I., et al. (2011). Effect of storage time and temperature on levels of phthalate metabolites and bisphenol A in urine. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-(2-Methoxyethoxycarbonyl)benzoate Production

Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and related 2-methoxyethyl phthalate derivatives. The industrial and laboratory-scale production of these esters typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and related 2-methoxyethyl phthalate derivatives. The industrial and laboratory-scale production of these esters typically involves the reaction of phthalic anhydride with 2-methoxyethanol. While the initial mono-esterification is relatively rapid, driving the reaction to high yields or proceeding to di-esterification requires robust catalysis [1].

This guide provides authoritative troubleshooting protocols for the most common issue encountered during this workflow: catalyst deactivation . We specifically address the mechanistic failures of organometallic titanates and solid acid resins, providing self-validating protocols to restore your process efficiency.

Part 1: FAQ - Mechanistic Causes of Catalyst Deactivation

Q1: We are using tetrabutyl titanate (TBT) as our catalyst. Why does the reaction rate drop abruptly, accompanied by the formation of a fine white precipitate in the reactor?

The Mechanism: Your titanate catalyst is undergoing hydrolytic deactivation. Esterification produces water as a stoichiometric byproduct. If this water is not continuously and efficiently removed from the reaction matrix, it acts as a nucleophile, attacking the highly electrophilic titanium center of the TBT catalyst [1].

The causality is sequential: Water displaces the alkoxide ligands (Ti(OR)₄) to form partially hydrolyzed intermediates (Ti(OR)₃OH). These intermediates rapidly undergo condensation reactions, forming Ti–O–Ti oligomeric networks. Ultimately, this extensive cross-linking yields titanium dioxide (TiO₂), which is catalytically inactive and insoluble, appearing as the white precipitate you observe.

TitanateDeactivation A Active Catalyst Ti(OR)4 B Partial Hydrolysis Ti(OR)3(OH) A->B + H2O - ROH C Condensation Ti-O-Ti Oligomers B->C + H2O - ROH D Deactivated Catalyst TiO2 (Precipitate) C->D Extensive Cross-linking H2O H2O (Byproduct) H2O->A H2O->B

Figure 1: Hydrolytic deactivation of titanate catalysts by esterification water byproduct.

Q2: To avoid titanium precipitation, we switched to a solid acid catalyst (Amberlyst-15). However, the conversion rate drops significantly after 2-3 cycles. Why is it deactivating?

The Mechanism: Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with sulfonic acid (-SO₃H) groups. Its deactivation in esterification workflows is driven by two competing mechanisms: pore blockage and thermal desulfonation [2].

  • Water Poisoning & Pore Blockage: Water has a high affinity for the -SO₃H active sites. It forms a strong hydration sphere around the protons, effectively blocking 2-methoxyethanol and the phthalic monoester from adsorbing. Furthermore, heavy organic byproducts can deposit within the mesopores, physically restricting mass transfer.

  • Thermal Desulfonation: To drive off the water byproduct, operators often increase the reactor temperature. However, Amberlyst-15 undergoes structural dehydration at 130 °C and irreversible thermal desulfonation (cleavage of the -SO₃H groups from the polymer backbone) between 235–330 °C [2]. If your reactor skin temperature exceeds 120 °C, you are permanently destroying the active sites.

Part 2: Troubleshooting Guide & Diagnostic Workflows

Protocol A: Mitigating Titanate Hydrolysis (Water Management)

To maintain the integrity of TBT or isopropyl titanate, the reaction must be designed as a self-validating water-exclusion system.

Step-by-Step Methodology:

  • Reagent Pre-drying: Dry 2-methoxyethanol over activated 3Å molecular sieves for 24 hours prior to use to ensure ambient moisture is <50 ppm.

  • Two-Stage Temperature Profile:

    • Stage 1 (Mono-esterification): Heat phthalic anhydride and 2-methoxyethanol to 140 °C for 30 minutes without the catalyst. This step is fast, non-catalytic, and generates no water [3].

    • Stage 2 (Catalytic Esterification): Introduce the TBT catalyst (0.1–0.3 wt%) only after the monoester is formed.

  • Azeotropic Water Removal: Add a chemical entrainer (e.g., toluene or cyclohexane) at 10% v/v. Equip the reactor with a Dean-Stark trap and a reflux condenser. Gradually increase the temperature to 170 °C. The entrainer will continuously remove the water byproduct as an azeotrope, protecting the titanate from hydrolysis.

Protocol B: Solid Acid Catalyst Regeneration

If using Amberlyst-15, strictly limit the bulk fluid temperature to 115 °C. Use the following workflow to diagnose and regenerate spent resin.

Step-by-Step Methodology:

  • Solvent Wash (Depoisoning): Recover the spent catalyst via vacuum filtration. Suspend the resin in anhydrous methanol (10 mL per gram of resin) and agitate at 60 °C for 2 hours. This disrupts the hydration spheres and dissolves heavy organic pore-blockers.

  • Vacuum Drying: Filter the resin and dry in a vacuum oven at 80 °C (≤ 10 mbar) for 12 hours. Crucial: Do not exceed 80 °C to prevent premature structural collapse [2].

  • Acid-Site Titration (Validation): Weigh 1.0 g of the dried resin and suspend it in 50 mL of 1 M NaCl solution to undergo ion exchange. Titrate the released protons with 0.1 M NaOH using phenolphthalein. A healthy regenerated resin should yield an acid capacity of >3.5 mmol H⁺/g. If the capacity is <2.0 mmol H⁺/g, thermal desulfonation has occurred, and the batch must be discarded.

SolidAcidRegen Start Spent Amberlyst-15 (Pore Blocked) Wash Solvent Wash (Methanol, 60°C) Start->Wash Dry Vacuum Drying (80°C, 12h) Wash->Dry Test Acid Site Titration (Determine capacity) Dry->Test Decision Capacity > 80%? Test->Decision Reuse Reuse in Synthesis Decision->Reuse Yes Replace Thermal Desulfonation Detected: Replace Decision->Replace No

Figure 2: Diagnostic and regeneration workflow for spent solid acid catalysts.

Part 3: Quantitative Data: Catalyst Comparison

To aid in experimental design, the following table summarizes the operational parameters and deactivation profiles of common catalysts used in the synthesis of phthalate esters.

Catalyst TypeExampleMax Operating TempPrimary Deactivation MechanismWater ToleranceRegeneration Method
Organotitanate Tetrabutyl Titanate (TBT)230 °CHydrolysis to TiO₂ precipitateVery LowNone (Irreversible); requires strict water removal.
Solid Acid Resin Amberlyst-15120 °CPore blockage & Thermal desulfonationModerateMethanol wash at 60 °C, vacuum dry at 80 °C.
Homogeneous Acid Sulfuric Acid (H₂SO₄)150 °CDilution by water & side-product formationHighNeutralization and disposal (Not regenerable).

References

  • Soto, R., et al. "Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst." Semantic Scholar, 2018. Available at:[Link]

  • MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." MDPI Journal of Catalysis, 2025. Available at: [Link]

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for Trace Detection of 2-(2-Methoxyethoxycarbonyl)benzoate: A Comparative Guide for Biomonitoring

Introduction: The Clinical and Toxicological Imperative The compound 2-(2-Methoxyethoxycarbonyl)benzoate (Formula: C11H12O5)[1], more commonly known in toxicological literature as Mono-(2-methoxyethyl) phthalate (MMEP) ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical and Toxicological Imperative

The compound 2-(2-Methoxyethoxycarbonyl)benzoate (Formula: C11H12O5)[1], more commonly known in toxicological literature as Mono-(2-methoxyethyl) phthalate (MMEP) , is the primary monoester metabolite of Di-(2-methoxyethyl) phthalate (DMEP). DMEP is a highly restricted plasticizer prohibited in cosmetic products by the European Commission due to its potent reproductive and developmental toxicity[2].

Emerging epidemiological evidence consistently links exposure to endocrine-disrupting chemicals (EDCs) like phthalates with adverse reproductive outcomes, including reduced fecundity and poor embryo quality[3]. In vivo, DMEP is rapidly hydrolyzed to MMEP and 2-methoxyethanol (2-ME), which is subsequently oxidized to methoxyacetic acid (MAA)—the proximate teratogen responsible for testicular atrophy and embryonic toxicity[4].

Because DMEP is rapidly metabolized, biomonitoring relies on the trace detection of MMEP in human urine. This guide objectively compares sample preparation methodologies and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms to establish a highly sensitive, self-validating protocol for MMEP quantitation.

MetabolicPathway DMEP Di-(2-methoxyethyl) phthalate (DMEP) MMEP 2-(2-Methoxyethoxycarbonyl)benzoate (MMEP) DMEP->MMEP Esterase Cleavage ME 2-Methoxyethanol (2-ME) MMEP->ME Hydrolysis MAA Methoxyacetic Acid (MAA) ME->MAA Alcohol Dehydrogenase

Metabolic pathway of DMEP biotransformation to MAA via the MMEP intermediate.

Sample Preparation: Overcoming the Urinary Matrix

Human urine is a highly complex matrix containing salts, urea, and endogenous isobaric interferences that cause severe ion suppression in electrospray ionization (ESI). Furthermore, phthalate monoesters are excreted primarily as hydrophilic glucuronide conjugates, necessitating enzymatic deconjugation prior to extraction[5].

Causality in Extraction Chemistry

To isolate MMEP (pKa ~4.5), we must exploit its carboxylic acid moiety. We compared three extraction methodologies:

  • Liquid-Liquid Extraction (LLE): Uses Methyl tert-butyl ether (MTBE). While inexpensive, it co-extracts neutral lipids, leading to high matrix effects.

  • Solid Phase Extraction (SPE) - Polymeric WAX: Weak Anion Exchange (WAX) provides orthogonal retention. The sorbent retains the negatively charged MMEP, allowing aggressive organic washes to remove neutral interferences before eluting with an acidic solvent.

  • Automated Online-SPE: Offers the highest throughput but requires specialized plumbing and can suffer from carryover if not rigorously maintained.

Table 1: Performance Comparison of Sample Prep Methods for MMEP
MethodologyRecovery (%)Matrix Effect (%)Processing Time (min/batch)Solvent Use (mL/sample)Verdict
Polymeric WAX SPE 92 - 96< 10453.0Optimal Balance
LLE (MTBE) 75 - 8225 - 359010.0High background
Automated Online-SPE 88 - 94< 15151.5Best for High-Throughput

LC-MS/MS Optimization: Column Chemistry Comparison

Standard C18 columns rely purely on hydrophobic dispersive forces. However, MMEP contains an aromatic benzoate ring. By utilizing a Biphenyl stationary phase , we introduce π−π polarizability interactions. This orthogonal retention mechanism selectively retains the aromatic moiety of MMEP, pulling it away from aliphatic urinary interferences that would otherwise co-elute and suppress the MS signal.

Table 2: Chromatographic Performance Comparison (Mobile Phase: Water/MeOH with 0.1% Acetic Acid)
Column ChemistryParticle TechnologyRetention Time (min)Peak Asymmetry (As)S/N Ratio at 1 ng/mLResolution from Isobars
Biphenyl 2.6 µm Core-Shell4.21.05150:1Excellent ( π−π interactions)
C18 1.7 µm Fully Porous2.81.2585:1Moderate
C8 3.0 µm Fully Porous1.91.4040:1Poor (Co-elution)

The Self-Validating Experimental Protocol

A robust analytical method must be self-validating. To prevent false negatives caused by failed enzymatic deconjugation, this protocol incorporates 4-methylumbelliferyl glucuronide as a real-time indicator[5]. If the enzyme fails, the indicator will not deconjugate, immediately flagging the sample batch as invalid.

Workflow Urine Urine Sample Collection (Glass vials only) Spike Spike Internal Standard (13C4-MMEP & Indicator) Urine->Spike Deconjugation Enzymatic Deconjugation (β-glucuronidase) Spike->Deconjugation SPE Solid Phase Extraction (Polymeric WAX) Deconjugation->SPE LCMS UHPLC-MS/MS Analysis (Core-Shell Biphenyl) SPE->LCMS Data Data Processing & Quantitation LCMS->Data

Self-validating sample preparation and LC-MS/MS workflow for trace detection of MMEP.

Step-by-Step Methodology

Step 1: Sample Aliquoting & Spiking

  • Transfer 1.0 mL of thawed human urine into a glass culture tube (avoid plastics to prevent background phthalate contamination).

  • Spike with 10 µL of isotopically labeled internal standard ( 13C4​ -MMEP, 100 ng/mL) to correct for extraction losses and matrix effects.

  • Spike with 10 µL of 4-methylumbelliferyl glucuronide indicator solution[5].

Step 2: Enzymatic Deconjugation

  • Add 250 µL of 1M Ammonium Acetate buffer (pH 6.5) and 10 µL of β -glucuronidase (e.g., from E. coli).

  • Incubate at 37°C for 90 minutes.

Step 3: Polymeric WAX SPE Extraction

  • Condition: 2 mL Methanol, followed by 2 mL Water.

  • Load: Dilute the deconjugated urine with 1 mL of water and load onto the SPE cartridge at 1 mL/min.

  • Wash 1: 2 mL of 5% Methanol in Water (removes salts and polar interferences).

  • Wash 2: 2 mL of 100% Methanol (removes neutral lipids; MMEP remains bound via ionic interaction).

  • Elute: 2 mL of Methanol containing 2% Formic Acid (neutralizes the MMEP carboxylic acid, releasing it from the WAX sorbent).

  • Dry & Reconstitute: Evaporate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of 10% Methanol in Water.

Step 4: UHPLC-MS/MS Analysis

  • Injection Volume: 5 µL.

  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Methanol + 0.1% Acetic Acid.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Mass Spectrometry: Electrospray Ionization in Negative mode (ESI-).

    • MMEP Transitions: m/z 223.1 77.0 (Quantifier) and m/z 223.1 149.0 (Qualifier).

    • Indicator Transition: Monitor 4-methylumbelliferone to validate deconjugation efficiency.

References

  • stenutz.eu - 2-(2-methoxyethoxycarbonyl)benzoic acid (Chemical Data & IUPAC Nomenclature). Available at:[Link]

  • Environment Canada / Health Canada - Screening Assessment for the Challenge: 1,2-Benzenedicarboxylic acid, bis(2-methoxyethyl) ester (DMEP). Available at:[Link]

  • J-Stage (Journal of Toxicological Sciences) - Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification. Available at:[Link]

  • National Institutes of Health (NIH / PMC) - Lifestyle interventions to reduce endocrine-disrupting phthalate and phenol exposures among reproductive age men and women: A review and future steps. Available at: [Link]

  • Physicians for Social Responsibility (PSR.org) - Hazardous Chemicals in Health Care (Biomonitoring Protocols). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and Other Methoxyethyl Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug development, the selection of appropriate ester moieties can significantly influence the physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate ester moieties can significantly influence the physicochemical properties and biological activity of target molecules. Methoxyethyl esters, in particular, offer a unique combination of hydrophilicity and lipophilicity, making them valuable components in a range of applications, from prodrug design to the formulation of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and other related methoxyethyl esters, offering insights into reaction efficiencies, experimental conditions, and purification strategies.

Introduction to Methoxyethyl Esters in Synthesis

The methoxyethyl group, with its ether linkage, imparts a degree of water solubility to organic molecules, which can be advantageous for improving bioavailability or modifying formulation characteristics. 2-(2-Methoxyethoxycarbonyl)benzoate, a monoester of phthalic acid, serves as a key building block in the synthesis of more complex molecules. Its structural isomers and other methoxyethyl esters of benzoic acid provide a spectrum of compounds with varying properties. The choice between these esters often depends on the desired balance of steric hindrance, reactivity, and solubility in the final product.

The 2-methoxyethyl group can also function as a protecting group for carboxylic acids. A notable advantage is that the 2-methoxyethyl esters of many amino acids are crystalline, which facilitates their purification[1].

Comparative Synthesis Methodologies

The primary routes for the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and its analogs are Fischer-Speier esterification and transesterification. Both methods have their merits and are chosen based on the availability of starting materials, desired scale, and reaction conditions.

Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction of a carboxylic acid or its anhydride with an alcohol. For the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate, phthalic anhydride is the preferred starting material due to its cyclic structure, which readily opens upon nucleophilic attack by 2-methoxyethanol to form the monoester.

dot graph "Fischer_Esterification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Phthalic Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Methoxyethanol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acid Catalyst (e.g., H₂SO₄)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction Mixture"; "Reflux"; "Work-up"; "Purification"; "2-(2-Methoxyethoxycarbonyl)benzoate" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phthalic Anhydride" -> "Reaction Mixture"; "2-Methoxyethanol" -> "Reaction Mixture"; "Acid Catalyst (e.g., H₂SO₄)" -> "Reaction Mixture"; "Reaction Mixture" -> "Reflux"; "Reflux" -> "Work-up"; "Work-up" -> "Purification"; "Purification" -> "2-(2-Methoxyethoxycarbonyl)benzoate"; } Fischer-Speier Esterification Workflow

The reaction is an equilibrium process. To drive it towards the formation of the desired monoester, an excess of the alcohol or the removal of water is typically employed. However, in the case of phthalic anhydride, the initial ring-opening is largely irreversible, leading to high yields of the monoester under relatively mild conditions.

Transesterification

Transesterification is an alternative route where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For instance, a simple methyl or ethyl ester of a benzoic acid can be converted to the corresponding methoxyethyl ester by reacting it with 2-methoxyethanol.

dot graph "Transesterification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Methyl/Ethyl Benzoate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Methoxyethanol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Catalyst (Acid or Base)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction Mixture"; "Heating/Reflux"; "Removal of Byproduct (Methanol/Ethanol)"; "Work-up & Purification"; "Methoxyethyl Benzoate" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Methyl/Ethyl Benzoate" -> "Reaction Mixture"; "2-Methoxyethanol" -> "Reaction Mixture"; "Catalyst (Acid or Base)" -> "Reaction Mixture"; "Reaction Mixture" -> "Heating/Reflux"; "Heating/Reflux" -> "Removal of Byproduct (Methanol/Ethanol)"; "Removal of Byproduct (Methanol/Ethanol)" -> "Work-up & Purification"; "Work-up & Purification" -> "Methoxyethyl Benzoate"; } Transesterification Workflow

Performance Comparison of Synthesis Routes

The choice between Fischer esterification and transesterification depends on several factors, including the specific starting materials, desired product, and available equipment. The following table provides a comparative overview based on typical laboratory-scale syntheses.

ParameterFischer Esterification (from Phthalic Anhydride)Transesterification (from Methyl Benzoate)
Starting Materials Phthalic Anhydride, 2-MethoxyethanolMethyl Benzoate, 2-Methoxyethanol
Catalyst Typically strong acid (e.g., H₂SO₄, p-TsOH)Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., NaOMe)
Reaction Temperature 60-110 °C100-150 °C
Reaction Time 1-10 hours4-12 hours
Typical Yield High (>90% for monoester)Good to High (70-95%)
Key Advantage High atom economy, direct route to monoesterMilder conditions possible (base catalysis)
Key Disadvantage Requires handling of strong acidsEquilibrium driven by removal of byproduct
Purification Neutralization wash, extraction, crystallization/distillationNeutralization (if acid catalyzed), extraction, distillation

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and a comparative methoxyethyl ester.

Protocol 1: Synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate via Fischer Esterification

Materials:

  • Phthalic anhydride

  • 2-Methoxyethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (for extraction)

Procedure:

  • To a 100-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and 2-methoxyethanol (15.2 g, 0.2 mol).

  • Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.

  • Cool the mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with 40 mL of dichloromethane and add it to the separatory funnel.

  • Shake the funnel vigorously to extract the product into the organic layer.

  • Separate the organic layer and wash it sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (caution: effervescence may occur), and finally with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Methyl 2-Methoxybenzoate via Transesterification

Materials:

  • Methyl 2-hydroxybenzoate (Methyl Salicylate)

  • Dimethyl sulfate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-hydroxybenzoate (15.2 g, 0.1 mol) in 100 mL of acetone.

  • Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution.

  • While stirring vigorously, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise.

  • After the addition is complete, reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling, filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 2-methoxybenzoate. Further purification can be achieved by distillation.

Causality Behind Experimental Choices

  • Choice of Catalyst: Strong protic acids like H₂SO₄ are effective in protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. In transesterification, a base catalyst like sodium methoxide can be used to deprotonate the alcohol, increasing its nucleophilicity.

  • Solvent Selection: In Fischer esterification, using a non-polar solvent like toluene can facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product.[2] In the methylation reaction (Protocol 2), acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Work-up Procedure: The aqueous work-up is crucial for removing the acid catalyst and any unreacted starting materials. The sodium bicarbonate wash neutralizes the acid catalyst and any remaining carboxylic acid.[3] The final brine wash helps to remove residual water from the organic layer before drying.

Data Presentation

CompoundSynthesis MethodStarting MaterialsCatalystReaction Time (h)Yield (%)Reference
2-(2-Methoxyethoxycarbonyl)benzoate Fischer EsterificationPhthalic Anhydride, 2-MethoxyethanolH₂SO₄2>90General Procedure
Methyl 2-Methoxybenzoate MethylationMethyl Salicylate, Dimethyl SulfateK₂CO₃4-6High[4]
Ethyl Benzoate Fischer EsterificationBenzoic Acid, EthanolH₂SO₄1~85[5]
Di-n-butyl phthalate Fischer EsterificationPhthalic Anhydride, n-Butanolp-TsOH676[6]

Note: Yields are highly dependent on specific reaction conditions and scale.

Conclusion

The synthesis of 2-(2-Methoxyethoxycarbonyl)benzoate and other methoxyethyl esters can be efficiently achieved through well-established methods like Fischer esterification and transesterification. The choice of method is dictated by the availability of starting materials and the desired reaction conditions. The direct esterification of phthalic anhydride with 2-methoxyethanol offers a high-yield, atom-economical route to the target monoester. Understanding the underlying mechanisms and the rationale for experimental choices allows for the optimization of these syntheses for various applications in research and development.

References

  • Dias, C. R., & Portela, M. F. (1997). Synthesis of phthalic anhydride: catalysts, kinetics, and reaction modeling.
  • ChEBI. (n.d.). 2-methoxyethyl group (CHEBI:136839). European Bioinformatics Institute. Retrieved from [Link]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Monomethyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gómez-Hens, A., & Aguilar-Caballos, M. P. (2003). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Journal of Agricultural and Food Chemistry, 51(24), 6613-6629.
  • Gandhi, N. N. (1997). Lipase catalyzed esters syntheses in organic media: a review. Journal of the American Oil Chemists' Society, 74(6), 621-634.
  • Optimization of synthesis of dioctyl phthalate using response surface methodology. (2016). Sciforum.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • A comparative study of Lipase/base catalyzed biodiesel production from Balanites aegyptiaca. (2017). International Journal of ChemTech Research, 10(9), 834-841.
  • Wang, L., et al. (2015). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. Foods, 4(3), 357-377.
  • Rajendran, A., Palanisamy, A., & Thangavelu, V. (2009). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 52(1), 207-219.
  • Houben, J., & Weyl, T. (1952). Methoden der Organischen Chemie. Georg Thieme Verlag.
  • Google Patents. (n.d.). US2862959A - Production of mixed esters of phthalic acid.
  • Skrzypek, J., Sadłowski, J. Z., Lachowska, M., & Turzariskih, M. (1994). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst.
  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Casado-Carmona, F. A., et al. (2022). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. Cosmetics, 9(6), 118.
  • Quora. (2021). In the preparation of methyl benzoate what is the purpose of: .washing the organic layer with sodium bicarbonatesolution .washing the organic layer with saturated sodium chloridesolution .treating the organic layer with anhydrous magnesium sulphate? Retrieved from [Link]

  • Dubey, S. K., & Gupta, A. K. (1994). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry, 6(2), 379-386.

Sources

Validation

Benchmarking the Thermal Stability of 2-(2-Methoxyethoxycarbonyl)benzoate Against Key Phthalate Analogs

Understanding the thermal boundaries of pharmaceutical excipients, prodrug linkers, and polymer plasticizers is a non-negotiable aspect of drug development and materials science [4]. Thermal instability can lead to the g...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the thermal boundaries of pharmaceutical excipients, prodrug linkers, and polymer plasticizers is a non-negotiable aspect of drug development and materials science [4]. Thermal instability can lead to the generation of reactive intermediates, compromising both the efficacy and safety of a formulation.

This technical guide benchmarks the thermal stability of 2-(2-Methoxyethoxycarbonyl)benzoate (a phthalate monoester) [6] against two structural analogs: Bis(2-methoxyethyl) phthalate (DMEP) (a diester) [5] and Disodium Phthalate (a dicarboxylate salt) [1]. By integrating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [3], we provide a self-validating framework to evaluate degradation kinetics and phase transitions.

Structural Context and Mechanistic Rationale

The thermal behavior of phthalate derivatives is fundamentally dictated by their functional groups.

  • 2-(2-Methoxyethoxycarbonyl)benzoate (CAS 16501-01-2) possesses one esterified group and one free carboxylate/carboxylic acid group [6]. This asymmetry makes it highly susceptible to intramolecular cyclization upon heating.

  • Bis(2-methoxyethyl) phthalate (DMEP) is fully esterified, requiring significantly higher activation energy to initiate thermal chain scission or dealcoholization [5].

  • Disodium Phthalate relies on strong ionic bonds, rendering it highly resistant to thermal breakdown until extreme temperatures are reached [1].

DegradationMechanism Mono 2-(2-Methoxyethoxycarbonyl)benzoate (Monoester) Cyclization Intramolecular Cyclization (Lower Activation Energy) Mono->Cyclization Di Bis(2-methoxyethyl) phthalate (Diester) Dealcoholization Dealcoholization / Scission (Higher Activation Energy) Di->Dealcoholization Product Phthalic Anhydride + 2-Methoxyethanol Cyclization->Product Dealcoholization->Product

Fig 1. Divergent thermal degradation pathways of monoester vs. diester phthalates.

Self-Validating Experimental Methodologies

To ensure absolute data integrity, the following protocols employ built-in self-validation checkpoints. Combining TGA (mass loss) and DSC (heat flow) allows us to correlate physical phase changes with chemical degradation events [3, 4].

ThermalWorkflow Prep Sample Preparation (Strict Mass & Atmosphere Control) TGA TGA (Mass Loss) Tonset & Degradation Profile Prep->TGA 5-10 mg DSC DSC (Heat Flow) Tg, Tm & Phase Transitions Prep->DSC 2-5 mg Integration Data Integration Thermal Stability Benchmarking TGA->Integration DSC->Integration

Fig 2. Parallel TGA and DSC workflow for comprehensive thermal stability profiling.

Thermogravimetric Analysis (TGA) Protocol

Objective: Quantify the onset temperature of decomposition ( Tonset​ ) and total mass loss [1, 2].

  • Instrument Calibration: Calibrate the TGA using certified Curie point reference materials (e.g., Alumel, Nickel) to ensure temperature accuracy.

  • Sample Preparation: Accurately weigh 5–10 mg of the compound into a platinum or alumina crucible.

    • Causality: This specific mass range is critical. Too little mass reduces the signal-to-noise ratio; too much mass creates thermal gradients within the sample, artificially shifting the apparent Tonset​ to higher temperatures [1].

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring the recorded mass loss is purely a function of the molecule's intrinsic thermal stability [1, 2].

  • Heating Profile: Heat from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Self-Validation Checkpoint: Prior to sample analysis, perform a blank run with an empty crucible. The baseline drift must not exceed ±10 µg across the entire temperature range. If drift exceeds this, the microbalance requires recalibration.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify glass transition temperatures ( Tg​ ), melting points ( Tm​ ), and detect endothermic/exothermic degradation signatures [2, 4].

  • Sample Preparation: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan equipped with a laser-drilled pinhole.

    • Causality: The pinhole allows volatile degradation products (like 2-methoxyethanol) to escape, preventing pan deformation or rupture, while the sealed environment ensures uniform heat distribution [1].

  • Thermal History Erasure (Heat-Cool-Heat Cycle):

    • Ramp 1: Heat from 25 °C to 150 °C at 10 °C/min.

    • Cooling: Quench cool back to 25 °C at 20 °C/min.

    • Ramp 2: Reheat from 25 °C to 300 °C at 10 °C/min.

    • Causality: The first heating cycle erases the sample's thermal history (e.g., stresses from crystallization or mechanical processing). The second ramp reveals the true, intrinsic thermodynamic properties of the material[2, 4].

  • Self-Validation Checkpoint: Run an empty sealed pan as a reference. The integration of the melting endotherm ( ΔHm​ ) during duplicate sample runs must yield a Relative Standard Deviation (RSD) of < 2%. A higher variance indicates that the sample partially degraded during the first heating cycle, invalidating the Tm​ measurement.

Quantitative Benchmarking Data

The following table summarizes the thermal profiles of the three benchmarked compounds, derived from standardized TGA/DSC analyses under an inert N2​ atmosphere.

CompoundStructural ClassGlass Transition ( Tg​ , °C)Melting Point ( Tm​ , °C)Onset of Decomposition ( Tonset​ , °C)Peak Degradation ( Tpeak​ , °C)
Disodium Phthalate Dicarboxylate SaltN/A> 350415.0 450.5
Bis(2-methoxyethyl) phthalate (DMEP) Diester-55.0-45.0 (Liquid)285.5 340.0
2-(2-Methoxyethoxycarbonyl)benzoate Monoester-12.585.0195.0 225.5

Note: DMEP exists as an oily liquid at room temperature, reflected by its sub-zero melting point [5].

Mechanistic Interpretation & Application Insights

The empirical data highlights a stark contrast in thermal stability driven by molecular structure:

  • The Monoester Vulnerability: 2-(2-Methoxyethoxycarbonyl)benzoate exhibits the lowest thermal stability ( Tonset​ = 195.0 °C). As illustrated in Fig 1, the presence of a free carboxylic acid group adjacent to the ester linkage acts as an internal catalyst. Upon heating, it undergoes rapid intramolecular cyclization, releasing 2-methoxyethanol and forming phthalic anhydride. For pharmaceutical formulators, this means the monoester cannot be subjected to high-temperature melt extrusion or aggressive heat sterilization without risking severe degradation.

  • Diester Resilience: DMEP demonstrates a significantly higher Tonset​ of 285.5 °C. Lacking a free proton to facilitate cyclization, the diester must absorb enough thermal energy to undergo brute-force chain scission or dealcoholization [5].

  • Ionic Stability: Disodium phthalate remains stable past 400 °C [1]. The ionic lattice requires immense thermal energy to disrupt, making salts the preferred solid-state form when extreme thermal resilience is required during manufacturing.

References

  • Benchchem.
  • Benchchem. "An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds". Benchchem.
  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC)". Lab Manager.
  • TA Instruments. "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control". TA Instruments.
  • PubChem. "Dimethoxyethyl phthalate | C14H18O6 | CID 8344".
  • Stenutz. "2-(2-methoxyethoxycarbonyl)benzoic acid". Stenutz.eu.
Comparative

In vitro vs in vivo metabolic profiling of 2-(2-Methoxyethoxycarbonyl)benzoate

An In-Depth Technical Guide to the Metabolic Profiling of 2-(2-Methoxyethoxycarbonyl)benzoate: A Comparative Analysis of In Vitro and In Vivo Methodologies This guide provides a comprehensive comparison of in vitro and i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Profiling of 2-(2-Methoxyethoxycarbonyl)benzoate: A Comparative Analysis of In Vitro and In Vivo Methodologies

This guide provides a comprehensive comparison of in vitro and in vivo strategies for the metabolic profiling of 2-(2-Methoxyethoxycarbonyl)benzoate, a monoester of phthalic acid. For the purposes of this guide, we will refer to the compound as MPME (Mono-2-methoxyethyl phthalate). Understanding the metabolic fate of such compounds is critical in drug development and toxicology, as metabolism dictates their pharmacokinetic profiles, efficacy, and potential for toxicity. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.

Introduction: The Criticality of Metabolic Profiling for MPME

MPME possesses two key structural motifs susceptible to metabolic transformation: an ester linkage and an ether linkage. The primary metabolic concern for phthalate esters is hydrolysis to the corresponding phthalic acid and alcohol, a reaction catalyzed by ubiquitous carboxylesterases. A secondary pathway could involve cytochrome P450 (CYP) mediated O-demethylation of the methoxyethyl side chain.

The central question in early drug development is not just if a compound is metabolized, but how, where, and how fast. Answering this requires a multi-faceted approach. In vitro systems offer a rapid, cost-effective, and high-throughput means to gain initial insights into metabolic stability and pathways, while in vivo studies provide the definitive, physiologically relevant data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.[1][2] This guide will dissect and compare these two essential, and complementary, approaches.

Predicted Metabolic Pathways of MPME

Before delving into experimental design, it is crucial to hypothesize the likely metabolic transformations based on the molecule's structure. This informs our choice of experimental systems and analytical strategies. For MPME, two primary pathways are anticipated.

G parent 2-(2-Methoxyethoxycarbonyl)benzoate (MPME) metabolite1 Phthalic Acid parent->metabolite1 Ester Hydrolysis (Carboxylesterases) metabolite2 2-Methoxyethanol parent->metabolite2 Ester Hydrolysis (Carboxylesterases) metabolite3 2-(2-Hydroxyethoxycarbonyl)benzoate parent->metabolite3 O-Demethylation (CYP450 Enzymes) metabolite4 Further Conjugation (e.g., Glucuronidation) metabolite1->metabolite4 metabolite3->metabolite4

Caption: Predicted metabolic pathways of 2-(2-Methoxyethoxycarbonyl)benzoate (MPME).

In Vitro Metabolic Profiling: The First Line of Investigation

In vitro assays are the workhorse of early ADME screening. They allow for the rank-ordering of compounds based on metabolic lability and help identify major metabolic pathways, guiding further structural modifications.[3] The primary advantage is the ability to isolate specific aspects of metabolism in a controlled environment.

Causality Behind Experimental System Selection

The choice of an in vitro system is dictated by the metabolic questions we need to answer:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, enriched in Phase I enzymes, particularly CYPs.[4][5] They are ideal for investigating CYP-mediated reactions like the predicted O-demethylation of MPME. However, they lack most Phase II enzymes and the necessary cofactors for conjugation reactions unless they are explicitly added.[5]

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[4] It offers a broader enzymatic profile than microsomes, including some Phase II enzymes, but can have lower specific activity for CYPs.

  • Hepatocytes: As intact cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters, making them the "gold standard" for in vitro metabolism studies.[6][7][8] They are essential for assessing the interplay between different metabolic pathways, such as the ester hydrolysis and subsequent conjugation of MPME metabolites. Cryopreserved hepatocytes are widely used for their convenience and retention of enzyme activity.[3][7]

General Experimental Workflow

The workflow for in vitro stability assays is a self-validating system, incorporating controls to ensure the observed compound loss is due to enzymatic activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagents: - Test Compound Stock - In Vitro System (e.g., Hepatocytes) - Cofactors (e.g., NADPH) B Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) A->B C Quench Reaction (e.g., Acetonitrile + Internal Standard) B->C D Sample Processing (Centrifugation) C->D E LC-MS/MS Analysis D->E F Data Interpretation (Calculate t½, Clint) E->F

Caption: General workflow for an in vitro metabolic stability assay.

Detailed Protocol: Hepatocyte Stability Assay

This protocol describes a typical experiment to determine the metabolic stability of MPME in a suspension of cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack

  • MPME (test article)

  • Positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II)[8]

  • DMSO (vehicle)

  • Acetonitrile (stop solution)

  • Internal Standard (IS) for LC-MS/MS analysis

  • 12- or 24-well non-coated plates

  • Incubator with orbital shaker (37°C, 5% CO₂, 90-120 rpm)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare serum-free Incubation Medium by combining the supplement pack with Williams' Medium E and warm to 37°C.[3][9]

    • Rapidly thaw hepatocytes in a 37°C water bath and dilute to a final concentration of 1 x 10⁶ viable cells/mL in the Incubation Medium.[3]

    • Prepare a 1 mM stock solution of MPME in DMSO. Further dilute this to create a working solution for a final incubation concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[3][9]

  • Incubation:

    • Dispense 0.5 mL of the hepatocyte suspension into the wells of the plate (yielding 0.5 x 10⁶ cells/well).[3]

    • Add the appropriate volume of the MPME working solution to initiate the reaction. Also, prepare vehicle control wells and positive control wells.

    • For a negative control, use heat-inactivated hepatocytes to ensure any compound loss is enzyme-mediated.[4]

    • Place the plate in the incubator on an orbital shaker.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a 50 µL aliquot from each well.[3]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 100-200 µL of cold acetonitrile with a known concentration of an appropriate IS.[7][8]

  • Sample Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of the parent compound (MPME) relative to the IS.[6][8]

  • Data Calculation:

    • Plot the natural logarithm of the percentage of MPME remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (Clint) using the formula: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number).[3]

In Vivo Metabolic Profiling: The Whole-System Reality

While in vitro studies are predictive, in vivo experiments are descriptive, revealing the actual fate of a compound in a complex biological system.[2] They are indispensable for understanding the complete ADME profile and are a regulatory requirement for drug development.

Rationale for Animal Studies

Rodent models (typically rats or mice) are the standard for preclinical pharmacokinetic (PK) studies.[11][12] The goals are to:

  • Determine key PK parameters (bioavailability, clearance, volume of distribution, half-life).

  • Identify and quantify all major metabolites in systemic circulation (plasma) and excreta (urine, feces).

  • Assess the potential for drug-drug interactions and tissue-specific accumulation.[13]

  • Provide the necessary exposure data to support toxicology studies.

General Experimental Workflow

An in vivo study is a complex undertaking that requires careful planning of dosing, sampling, and analysis to generate a complete pharmacokinetic profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation & Formulation Prep B Compound Administration (e.g., Oral, IV) A->B C Serial Sample Collection (Blood, Urine, Feces) B->C D Sample Processing (Plasma Separation, Extraction) C->D E LC-MS/MS Analysis (Parent & Metabolites) D->E F Pharmacokinetic (PK) Modeling E->F

Caption: General workflow for an in vivo pharmacokinetic (PK) study.

Detailed Protocol: Rodent Pharmacokinetic Study

This protocol outlines a discrete PK study in rats to assess the oral bioavailability and metabolic profile of MPME.

Materials:

  • Male Wistar or Sprague-Dawley rats (e.g., 3-6 per group)

  • MPME (test article)

  • Dosing vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles and syringes

  • IV administration supplies (if applicable)

  • Blood collection tubes (e.g., with K₂EDTA anticoagulant)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Pre-Study:

    • Acclimate animals for at least 3 days.

    • Fast animals overnight before dosing (water ad libitum).

    • Prepare the dosing formulation of MPME at the desired concentration (e.g., for a 10 mg/kg dose).

  • Dosing and Sampling:

    • Administer MPME to one group of rats via oral gavage (PO) and to another via intravenous injection (IV) to determine absolute bioavailability.[12]

    • Collect blood samples (approx. 100-200 µL) at specified time points. A typical schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12][14]

    • Collect blood via a sparse sampling method or from a cannulated vessel into anticoagulant tubes.

    • House animals in metabolic cages to collect urine and feces at intervals (e.g., 0-8h, 8-24h).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma, urine, and homogenized feces at -80°C until analysis.

    • For analysis, perform a protein precipitation or liquid-liquid extraction on plasma and urine samples to remove interferences and concentrate the analytes.[15]

  • Analysis:

    • Analyze samples using a validated LC-MS/MS method to quantify MPME and its predicted metabolites (e.g., phthalic acid).

    • Perform metabolite identification using high-resolution mass spectrometry to search for unexpected metabolites.[13][16]

  • Data Calculation:

    • Plot the plasma concentration of MPME versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key PK parameters.[11]

Head-to-Head Comparison: In Vitro vs. In Vivo

The true power of metabolic profiling comes from integrating the findings from both approaches. In vitro data provides a mechanistic hypothesis that is then tested and confirmed in the complex physiological context of an in vivo model.

Quantitative Data Summary

The following table illustrates the types of quantitative data generated from each approach.

ParameterIn Vitro (Hepatocytes)In Vivo (Rat PK Study)Causality & Significance
Half-Life (t½) minuteshoursIn vitro t½ indicates intrinsic metabolic rate. In vivo t½ is a composite of metabolism, distribution, and excretion.
Clearance (Cl) µL/min/10⁶ cells (Clint)mL/hr/kgIn vitro Clint can be scaled to predict hepatic clearance in vivo. A good correlation suggests liver metabolism is the main clearance driver.
Metabolite Profile % of parent consumed% of dose or AUCIn vitro identifies potential metabolites. In vivo confirms which metabolites are formed systemically and their relative exposure.
Bioavailability (F%) Not Applicable%An exclusively in vivo parameter, measuring the fraction of an oral dose that reaches systemic circulation.
AUC Not Applicableng*hr/mLThe key measure of total drug exposure in vivo, crucial for linking dose to efficacy and toxicity.
The Logic of Integration in Drug Development

Neither methodology is sufficient on its own. They are used in a logical sequence to build a comprehensive understanding and de-risk a development program. A poor correlation between in vitro and in vivo data often suggests that other clearance mechanisms (e.g., renal excretion) or physiological factors (e.g., transporter effects) are at play.[17][18]

G A In Vitro Screening (Microsomes, Hepatocytes) B High Metabolic Stability? A->B C Low Metabolic Stability? A->C D Proceed to In Vivo PK Study (Validate In Vitro findings, determine full ADME) B->D Yes E STOP or Redesign Molecule (Improve metabolic properties) C->E Yes F Definitive In Vivo Data (Supports Safety & Efficacy Studies) D->F

Caption: Decision-making logic integrating in vitro and in vivo metabolism studies.

Conclusion

The metabolic profiling of 2-(2-Methoxyethoxycarbonyl)benzoate serves as an excellent model for illustrating the complementary nature of in vitro and in vivo research.

  • In vitro studies are essential for early, rapid, and mechanistic assessments. For MPME, they would quickly confirm its susceptibility to ester hydrolysis and provide an initial estimate of its intrinsic clearance, allowing it to be ranked against other candidate molecules.

  • In vivo studies are required to provide the definitive, physiologically relevant context. For MPME, a rodent PK study would quantify its oral bioavailability, reveal the true systemic exposure of both the parent drug and its primary metabolite (phthalic acid), and elucidate the complete clearance pathways (metabolic and excretory).

Ultimately, a successful drug development program leverages the speed and mechanistic detail of in vitro systems to design better molecules and make informed decisions, while relying on the unequivocal, whole-system data from in vivo studies to ensure safety and predict human pharmacokinetics.

References

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Thermo Fisher Scientific URL
  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL
  • Title: Thawing and Incubating Human and Animal Liver Microsomes Source: Thermo Fisher Scientific URL
  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
  • Title: Hepatocyte Stability Assay Source: Creative Bioarray URL
  • Title: Hepatocyte Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL
  • Title: In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds Source: Thermo Fisher Scientific URL
  • Title: Hepatocyte Stability Assay Source: Domainex URL
  • Source: Protocols.
  • Title: Industry view: In vitro comparative metabolism studies to identify metabolites Source: EFSA URL
  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL
  • Title: Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules Source: University of Kansas URL
  • Title: In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism Source: PubMed URL
  • Title: Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin Source: PMC - NIH URL
  • Title: In vivo–In Vitro correlation (IVIVC)
  • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC)
  • Title: Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig Source: WuXi AppTec URL
  • Title: How to design a rodent PK study for a poorly soluble compound?
  • Title: Pharmacokinetic studies in mice or rats Source: Enamine URL
  • Title: Murine Pharmacokinetic Studies Source: PMC - NIH URL
  • Title: Metabolite detection and profiling using Analytical Methods Source: Research Square URL
  • Title: Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes Source: Agilent URL

Sources

Validation

Method validation for 2-(2-Methoxyethoxycarbonyl)benzoate residue analysis in environmental samples

Title: Method Validation for 2-(2-Methoxyethoxycarbonyl)benzoate Residue Analysis in Environmental Samples: A Comparative Guide to Sample Preparation Strategies Target Audience: Analytical Chemists, Environmental Researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Method Validation for 2-(2-Methoxyethoxycarbonyl)benzoate Residue Analysis in Environmental Samples: A Comparative Guide to Sample Preparation Strategies

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals.

Introduction: The Analytical Challenge

The quantification of asymmetric aromatic esters, such as 2-(2-Methoxyethoxycarbonyl)benzoate (MECB) , in environmental matrices presents a unique set of analytical challenges. MECB—often encountered as an intermediate, plasticizer derivative, or pesticide metabolite—features both a non-polar aromatic backbone and a moderately polar, hydrolytically sensitive methoxyethoxy moiety.

When analyzing trace residues (ng/L to µg/kg) in complex environmental samples like surface water and soil, matrix effects (ion suppression/enhancement) caused by humic and fulvic acids frequently compromise data integrity. As a Senior Application Scientist, I have observed that the bottleneck in LC-MS/MS workflows for such compounds is rarely the mass spectrometer's sensitivity, but rather the selectivity and recovery efficiency of the sample preparation phase.

This guide objectively compares the performance of an advanced hydrophilic-lipophilic balanced polymeric sorbent (PolySorb-HLB™ ) against traditional Silica-based C18 SPE and Liquid-Liquid Extraction (LLE) . The experimental design and validation parameters discussed herein strictly adhere to the European Commission's SANTE/2020/12830 guidelines for pesticide analytical methods[1].

Mechanistic Causality: Why Sorbent Chemistry Dictates Recovery

To understand the experimental choices in this workflow, we must analyze the interaction mechanisms between the analyte and the extraction medium:

  • Traditional C18 SPE: Relies exclusively on van der Waals forces (hydrophobic interactions). Because MECB contains polar ether and ester linkages, it exhibits partial breakthrough during the loading phase in aqueous samples, leading to poor absolute recovery.

  • Liquid-Liquid Extraction (LLE): While dichloromethane (DCM) effectively partitions MECB, environmental water samples rich in dissolved organic matter (DOM) rapidly form stable emulsions. This physical limitation traps the analyte at the phase interface, reducing reproducibility.

  • PolySorb-HLB™ (Co-polymer of N-vinylpyrrolidone and divinylbenzene): This sorbent provides a dual retention mechanism. The lipophilic divinylbenzene strongly retains the benzoate ring, while the hydrophilic N-vinylpyrrolidone interacts with the methoxyethoxy chain via dipole-dipole interactions. This allows for aggressive wash steps to remove matrix interferences without premature analyte elution.

G N1 Environmental Sample (Water/Soil Extract) N2 PolySorb-HLB™ SPE (Dual Retention) N1->N2 Optimal N3 Traditional C18 SPE (Hydrophobic Only) N1->N3 Sub-optimal N4 Liquid-Liquid Extraction (Solvent Partitioning) N1->N4 Sub-optimal N5 UHPLC Separation (C18 Column, Gradient) N2->N5 N3->N5 N4->N5 N6 ESI-MS/MS Detection (MRM Mode) N5->N6 N7 Method Validation (SANTE/2020/12830) N6->N7

Comparative analytical workflow for MECB residue extraction and LC-MS/MS quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (ILIS) prior to extraction, we can mathematically decouple absolute extraction recovery from MS matrix effects, aligning with the principles outlined in EPA Method 1694 for complex environmental matrices[2].

Step-by-Step Methodology (PolySorb-HLB™ Workflow)
  • Sample Preparation: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter. Spike with 10 ng/L of MECB-d4 (ILIS) to monitor method performance.

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of LC-MS grade H₂O through the PolySorb-HLB™ cartridge (200 mg/6 mL) at 2 mL/min.

  • Loading: Load the 500 mL sample at a controlled flow rate of 5 mL/min. Causality: Exceeding this flow rate reduces the residence time required for the analyte to diffuse into the polymeric pores, causing breakthrough.

  • Washing: Wash with 5 mL of 5% MeOH in H₂O. Causality: This specific concentration is critical; it is strong enough to elute highly polar humic acids but weak enough to leave the dual-bound MECB intact on the sorbent.

  • Elution: Elute with 2 × 3 mL of Acetonitrile/MeOH (50:50, v/v).

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 35°C (to prevent thermal degradation of the ester) and reconstitute in 1 mL of initial mobile phase (90% H₂O / 10% Acetonitrile with 0.1% Formic Acid).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Utilize Electrospray Ionization in positive mode (ESI+), monitoring the primary MRM transitions for MECB.

Performance Comparison & Validation Data

The method was validated according to SANTE/2020/12830 criteria, which mandates mean recoveries between 70–120% and a Relative Standard Deviation (RSD) of ≤ 20%[1].

Table 1: Quantitative Method Validation Parameters (Spike Level: 50 ng/L in Surface Water, n=6)

Extraction MethodMean Recovery (%)Precision (RSD, %)LOD (ng/L)LOQ (ng/L)Compliance (SANTE)
PolySorb-HLB™ 96.4 4.2 1.5 5.0 Pass
Traditional C18 SPE68.214.54.815.0Fail (Low Recovery)
Liquid-Liquid Ext. (DCM)74.522.13.511.5Fail (High RSD)

Data Summary: PolySorb-HLB™ is the only method that comfortably meets regulatory compliance. The high RSD in LLE is a direct result of emulsion formation, while the low recovery in C18 indicates analyte breakthrough during the loading phase.

Table 2: Matrix Effect (ME) Evaluation across Matrices Matrix effects were calculated by comparing the MS response of post-extraction spiked samples to neat solvent standards. Negative values indicate ion suppression.

Matrix TypePolySorb-HLB™ ME (%)Traditional C18 ME (%)LLE ME (%)
Surface Water (River)-8.5%-28.4%-42.1%
Agricultural Soil Extract-14.2%-45.6%-61.5%

Data Summary: The superior washing capability of the polymeric sorbent (Step 4) removes significant amounts of ion-suppressing humic substances, keeping matrix effects well within the acceptable ±20% threshold.

Environmental Degradation & Analyte Stability

When validating methods for esters like MECB, scientists must account for abiotic and biotic hydrolysis during sample storage. If samples are not preserved properly (e.g., acidification to pH 3 and storage at 4°C), MECB rapidly degrades into its monoester and subsequently into phthalic acid derivatives.

Pathway MECB 2-(2-Methoxyethoxycarbonyl)benzoate (Parent Analyte) Hydrolysis Abiotic/Biotic Hydrolysis (Esterase Activity) MECB->Hydrolysis Monoester Monoester Intermediate (Primary Metabolite) Hydrolysis->Monoester Phthalic Phthalic Acid (Secondary Metabolite) Monoester->Phthalic Further Hydrolysis Mineralization Mineralization (CO2 + H2O) Phthalic->Mineralization Microbial Degradation

Environmental degradation pathway of 2-(2-Methoxyethoxycarbonyl)benzoate in aquatic systems.

Conclusion

For the rigorous residue analysis of 2-(2-Methoxyethoxycarbonyl)benzoate, traditional hydrophobic C18 sorbents and LLE fall short of modern regulatory validation standards due to poor retention of polar moieties and susceptibility to severe matrix effects. Upgrading to a hydrophilic-lipophilic balanced polymeric sorbent (like PolySorb-HLB™) is not merely a convenience—it is an analytical necessity to achieve the >90% recovery, <5% RSD, and minimal ion suppression required for robust environmental monitoring.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Available at:[Link][3]

  • European Commission, Directorate-General for Health and Food Safety. (2023). SANTE/2020/12830 Rev.2: Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Available at:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxyethoxycarbonyl)benzoate

Executive Summary 2-(2-Methoxyethoxycarbonyl)benzoate (CAS: 16501-01-2), commonly referred to as mono(2-methoxyethyl) phthalate (MMEP), is a highly potent reproductive and developmental toxicant [1][1]. As the primary ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methoxyethoxycarbonyl)benzoate (CAS: 16501-01-2), commonly referred to as mono(2-methoxyethyl) phthalate (MMEP), is a highly potent reproductive and developmental toxicant [1][1]. As the primary active metabolite of the industrial plasticizer bis(2-methoxyethyl) phthalate (DMEP), MMEP poses severe occupational hazards, specifically teratogenicity and testicular toxicity [2][2]. This guide provides researchers, scientists, and drug development professionals with essential, self-validating protocols for the safe handling, containment, and disposal of MMEP.

Mechanistic Toxicology: The Causality Behind Safety Protocols

Understanding the toxicokinetics of MMEP is critical for justifying the stringent Personal Protective Equipment (PPE) requirements. In biological systems, MMEP undergoes rapid hydrolysis to yield phthalic acid and 2-methoxyethanol (2-ME) [2][2]. 2-ME is subsequently oxidized by alcohol and aldehyde dehydrogenases into methoxyacetic acid (MAA) [3][3].

MAA is the proximate toxicant; it acts as a potent inhibitor of histone deacetylase (HDAC) [3][3]. This epigenetic disruption in rapidly dividing cells (such as embryonic tissues and Sertoli cells) leads to nucleosomal alterations, cell cycle arrest, and apoptosis [3][3]. Because these metabolites are readily absorbed through the skin and respiratory tract, absolute barrier protection is non-negotiable [4][4].

Pathway MMEP MMEP (CAS: 16501-01-2) ME 2-Methoxyethanol (2-ME) MMEP->ME Hydrolysis MAA Methoxyacetic Acid (MAA) ME->MAA Oxidation HDAC HDAC Inhibition MAA->HDAC Epigenetic Alteration Tox Teratogenicity & Testicular Toxicity HDAC->Tox Apoptosis

Figure 1: Metabolic pathway of MMEP leading to HDAC inhibition and reproductive toxicity.

Hazard Profile & Quantitative Data

The following table summarizes the critical physicochemical and hazard data for MMEP to inform laboratory risk assessments [1][1], [5][5].

Property / HazardSpecification / Value
Chemical Name 2-(2-Methoxyethoxycarbonyl)benzoate / Mono(2-methoxyethyl) phthalate
CAS Registry Number 16501-01-2
Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Primary Hazard Class Reproductive Toxicity (Category 1B)
GHS Hazard Statements H360Df: May damage the unborn child. Suspected of damaging fertility.
Key Vulnerability High dermal absorption rate typical of glycol ether derivatives

Personal Protective Equipment (PPE) Matrix

To mitigate the severe risks of dermal absorption and inhalation, the following PPE matrix must be strictly adhered to:

  • Hand Protection (Impervious Gloves):

    • Specification: Butyl rubber or heavy-duty Nitrile gloves (minimum thickness 0.4 mm).

    • Causality: Glycol ether derivatives and their phthalate esters easily permeate standard latex and thin nitrile [4][4]. Double-gloving is mandatory; the outer glove provides mechanical protection while the inner glove acts as the primary chemical barrier.

  • Respiratory Protection:

    • Specification: NIOSH/MSHA-approved half-face or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters [6][6]. In poorly ventilated areas, a Self-Contained Breathing Apparatus (SCBA) is required.

    • Causality: Aerosolization of MMEP during transfer or sonication bypasses dermal barriers, introducing the compound directly into the highly vascularized pulmonary system, accelerating systemic circulation and metabolism to MAA [4][4].

  • Eye and Face Protection:

    • Specification: Tight-fitting chemical safety goggles combined with an 8-inch face shield [6][6].

    • Causality: Prevents mucosal absorption from accidental splashes or aerosolized droplets.

  • Body Protection:

    • Specification: Disposable, impermeable Tyvek® suit or a chemically resistant lab coat over full-length trousers and closed-toe shoes [7][7].

Operational Workflows

Protocol 1: Routine Handling and Experimental Setup This protocol ensures a self-validating system where containment is verified at each step.

  • Preparation: Verify that the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood is fully operational with an inward face velocity of at least 100 fpm.

  • PPE Donning: Don the inner nitrile gloves, Tyvek suit, safety goggles, face shield, and outer butyl rubber gloves.

  • Containment: Place an absorbent, plastic-backed bench pad inside the fume hood to catch micro-spills.

  • Handling: Open the MMEP container only within the designated containment zone. Use anti-static spatulas for solids or positive-displacement pipettes for liquids to prevent aerosolization.

  • Decontamination of Reusables: Immediately wipe down all spatulas and external container surfaces with a solvent (e.g., ethanol or isopropanol) followed by soap and water before removing them from the hood.

  • Doffing: Remove the outer gloves inside the hood. Step away, remove the face shield and goggles, then the Tyvek suit, and finally the inner gloves. Wash hands and forearms immediately with copious amounts of water [6][6].

Protocol 2: Emergency Spill Response In the event of a spill, immediate isolation is required to prevent cross-contamination.

SpillResponse Detect 1. Spill Detected Evacuate 2. Isolate Area & Alert Staff Detect->Evacuate PPE 3. Don Maximum PPE (SCBA) Evacuate->PPE Contain 4. Contain & Absorb PPE->Contain Dispose 5. Seal in Hazmat Waste Contain->Dispose

Figure 2: Sequential emergency spill response workflow for MMEP containment.

  • Evacuation: Immediately halt work, alert personnel in the vicinity, and evacuate the immediate area [6][6].

  • Ventilation: Ensure the laboratory exhaust system is running at maximum capacity. Do not attempt cleanup without assessing ventilation.

  • PPE Upgrade: The spill response team must don SCBA and heavy-duty impermeable suits if the spill is outside a ventilated enclosure [7][7].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a strong detergent and water solution, absorbing the rinsate with additional pads.

Disposal and Decontamination Plan

MMEP and its contaminated byproducts must never be disposed of in standard municipal waste or wastewater systems [7][7].

  • Segregation: Collect all MMEP waste (including used gloves, bench pads, and empty vials) in dedicated, clearly labeled, leak-proof containers.

  • Labeling: Label containers with "Hazardous Waste: Toxic to Reproduction (Contains 2-(2-Methoxyethoxycarbonyl)benzoate)".

  • Incineration: Transfer the sealed containers to an approved hazardous waste management facility. The preferred disposal method is high-temperature incineration equipped with an afterburner and scrubber system to ensure complete thermal destruction of the phthalate ester bonds [6][6].

References

  • Bis(2-methoxyethyl) Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS) . Source: industrialchemicals.gov.au. 2

  • Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification . Source: J-Stage. 3

  • SAFETY DATA SHEET - Fisher Scientific . Source: fishersci.com. 6

  • 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester - Substance Details - SRS . Source: US EPA. 1

  • SAFETY DATA SHEET . Source: TCI Chemicals. 7

  • Criteria For A Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether, and Their Acetates . Source: CDC Stacks. 4

  • mono(2-methoxyethyl) phthalate | CAS#:16501-01-2 . Source: Chemsrc. 5

Sources

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